6-Formyl-2-(methylsulfanyl)nicotinonitrile
Description
Properties
IUPAC Name |
6-formyl-2-methylsulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c1-12-8-6(4-9)2-3-7(5-11)10-8/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGVOMZGBKLUOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=N1)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384077 | |
| Record name | 6-Formyl-2-(methylsulfanyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-27-7 | |
| Record name | 6-Formyl-2-(methylsulfanyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Formyl-2-(methylsulfanyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-Formyl-2-(methylsulfanyl)nicotinonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and quantitative data, presented in a clear and accessible format for researchers in medicinal chemistry and drug development.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 6-methyl-2-(methylsulfanyl)nicotinonitrile, from 2-chloro-6-methylnicotinonitrile. The second stage is the selective oxidation of the methyl group to a formyl group to yield the final product.
Caption: Overall synthetic scheme for this compound.
Synthesis of 6-Methyl-2-(methylsulfanyl)nicotinonitrile
The initial step is a nucleophilic aromatic substitution reaction to introduce the methylsulfanyl group.
Experimental Protocol
A solution of 2-chloro-6-methylnicotinonitrile in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), is treated with sodium thiomethoxide. The reaction mixture is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 6-methyl-2-(methylsulfanyl)nicotinonitrile.
Quantitative Data
| Reactant/Reagent | Molar Equiv. | Solvent | Reaction Time | Temperature | Yield |
| 2-Chloro-6-methylnicotinonitrile | 1.0 | DMF | 2-4 h | Room Temp. | 85-95% |
| Sodium thiomethoxide | 1.1-1.2 |
Synthesis of this compound
The final step involves the selective oxidation of the 6-methyl group to a formyl group using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Experimental Protocol
To a solution of 6-methyl-2-(methylsulfanyl)nicotinonitrile in a mixture of acetonitrile and water, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added. The reaction mixture is stirred at room temperature for a specified period. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is filtered to remove the precipitated hydroquinone. The filtrate is then concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by column chromatography to yield this compound.[1]
Quantitative Data
| Reactant/Reagent | Molar Equiv. | Solvent | Reaction Time | Temperature | Yield |
| 6-Methyl-2-(methylsulfanyl)nicotinonitrile | 1.0 | Acetonitrile/Water | 12-24 h | Room Temp. | 70-80% |
| DDQ | 1.5-2.0 |
Characterization Data
This compound
-
Appearance: Pale yellow solid
-
Molecular Formula: C₈H₆N₂OS
-
Molecular Weight: 178.21 g/mol
-
Melting Point: 140-142 °C
-
¹H NMR (CDCl₃, 500 MHz): δ 10.10 (s, 1H), 8.01 (d, J = 8.0 Hz, 1H), 7.65 (d, J = 8.0 Hz, 1H), 2.65 (s, 3H).
-
¹³C NMR (CDCl₃, 125 MHz): δ 192.5, 163.2, 151.8, 138.5, 121.7, 118.9, 116.5, 14.8.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
In-Depth Technical Guide: Physicochemical Properties of 6-Formyl-2-(methylsulfanyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Formyl-2-(methylsulfanyl)nicotinonitrile is a substituted pyridine derivative belonging to the nicotinonitrile class of compounds. The nicotinonitrile scaffold is a significant pharmacophore found in numerous biologically active molecules and approved drugs, exhibiting a wide range of activities including antioxidant, anti-inflammatory, antiproliferative, and antibacterial effects.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, essential for its application in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂OS | [2][3] |
| Molecular Weight | 178.21 g/mol | [3] |
| CAS Number | 175277-27-7 | [2][3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| LogP (Octanol-Water Partition Coefficient) | Not available | |
| pKa | Not available | |
| Solubility | Not available |
Experimental Protocols
Determination of Melting Point
The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range at which the substance melts is recorded.
Determination of LogP (Octanol-Water Partition Coefficient)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination. A solution of the compound is prepared in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or HPLC. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of pKa
The pKa, a measure of the acidity or basicity of a compound, can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.
Determination of Solubility
The solubility of this compound in various solvents (e.g., water, ethanol, DMSO) can be determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
Synthesis and Characterization
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a potential synthetic route has been referenced in the literature (DOI: 10.1016/j.bmcl.2012.03.067). Accessing this publication would provide the necessary details for its preparation.
The structural confirmation and purity of the synthesized compound would be established using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the expected chemical shifts and coupling constants for the protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as the nitrile (C≡N), formyl (C=O), and methylsulfanyl (S-CH₃) groups.
-
Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways modulated by this compound. However, the broader class of nicotinonitrile derivatives has been shown to possess a wide range of pharmacological activities.[1] For instance, some nicotinonitrile derivatives have demonstrated cytotoxic effects against various cancer cell lines, including hepatocellular and cervical carcinomas.[4] Others have been investigated as telomerase inhibitors.[5]
Given the presence of the formyl group, it is conceivable that this compound could interact with receptors that recognize formylated peptides, such as the formyl peptide receptors (FPRs), which are involved in inflammatory responses.[6] However, this is purely speculative and would require experimental validation through biological screening assays.
To elucidate the biological activity of this compound, a logical experimental workflow would be as follows:
Caption: Experimental workflow for the synthesis, biological screening, and mechanism of action studies of this compound.
Conclusion
This compound is a nicotinonitrile derivative with potential for further investigation in drug discovery. This guide has summarized its known physicochemical properties and outlined standard experimental protocols for their determination. A significant knowledge gap exists regarding its biological activity and mechanism of action. Future research should focus on its synthesis, purification, and comprehensive biological evaluation to uncover its therapeutic potential. The proposed experimental workflow provides a roadmap for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|175277-27-7|lookchem [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the binding site on the formyl peptide receptor using three receptor mutants and analogs of Met-Leu-Phe and Met-Met-Trp-Leu-Leu - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Therapeutic Potential of Nicotinonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The nicotinonitrile scaffold, a pyridine ring bearing a cyano group, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, leading to the development of several marketed drugs and a plethora of promising therapeutic candidates. This technical guide provides an in-depth overview of the multifaceted biological activities of nicotinonitrile derivatives, with a focus on their anticancer, enzyme inhibitory, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, detailing quantitative data, experimental methodologies, and the underlying signaling pathways to aid in ongoing research and drug development efforts.
Anticancer Activity: Targeting Key Oncogenic Pathways
Nicotinonitrile derivatives have shown significant promise as anticancer agents, primarily by targeting and inhibiting key protein kinases involved in tumor growth, proliferation, and survival.
Inhibition of Key Kinases
Several nicotinonitrile-based compounds have been identified as potent inhibitors of critical oncogenic kinases, including Aurora kinases, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Pim kinases.[1]
Table 1: Anticancer Activity of Nicotinonitrile Derivatives (IC50 values in µM)
| Compound/Derivative Class | Target/Cell Line | IC50 (µM) | Reference(s) |
| Nicotinonitrile Hybrids | VEGFR-2 | 3.6 | [2] |
| Sorafenib (Reference) | VEGFR-2 | 4.8 | [2] |
| Derivative 8e | Pim-1, Pim-2, Pim-3 | ≤ 0.28 | [3] |
| Staurosporine (Reference) | Pan-kinase | - | [3] |
| N-nicotinonitrile derivative 11 | MCF-7 | 3.7 | [4] |
| N-nicotinonitrile derivative 11 | HepG2 | 8.2 | [4] |
| N-nicotinonitrile derivative 12b | MCF-7 | 3.1 | [4] |
| Doxorubicin (Reference) | MCF-7 | 7.67 | [4] |
| Doxorubicin (Reference) | HepG2 | 8.28 | [4] |
Signaling Pathways
The anticancer effects of these derivatives stem from their ability to disrupt crucial signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
Crystal Structure Analysis of Substituted Nicotinonitriles: A Technical Guide for Drug Development Professionals
Introduction
Substituted nicotinonitriles are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. As precursors to the essential vitamin niacin, these compounds also serve as foundational scaffolds for the development of novel therapeutic agents.[1] Their biological effects are intrinsically linked to their three-dimensional structure, making crystal structure analysis a critical component in the rational design of new drugs. This technical guide provides an in-depth overview of the crystal structure analysis of substituted nicotinonitriles, tailored for researchers, scientists, and drug development professionals. It covers the experimental protocols for structure determination, presents key crystallographic data in a structured format, and visualizes the interplay between these molecules and relevant biological signaling pathways.
Data Presentation: Crystallographic Parameters of Substituted Nicotinonitriles
The precise arrangement of atoms within a crystal lattice is defined by a set of crystallographic parameters. This data, typically obtained through single-crystal X-ray diffraction, provides the fundamental information for understanding the molecule's conformation, intermolecular interactions, and potential structure-activity relationships. The following tables summarize the crystallographic data for a selection of substituted nicotinonitrile derivatives.
Table 1: Crystal Data and Structure Refinement for Selected Substituted Nicotinonitriles
| Compound | Formula | Formula Weight | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Nicotinonitrile | C₆H₄N₂ | 104.11 | Monoclinic | P2₁/c | 3.808 | 13.120 | 10.591 | 90 | 97.97 | 90 | 524.0 | 4 |
| N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide | C₁₀H₁₀N₄O₃ | 234.22 | Orthorhombic | P2₁2₁2₁ | 8.1974 | 10.6696 | 12.9766 | 90 | 90 | 90 | 1133.4 | 4 |
| 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | C₁₈H₁₂ClN₃ | 317.77 | Monoclinic | P2₁/n | 10.345 | 15.678 | 10.112 | 90 | 105.43 | 90 | 1578.9 | 4 |
| 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | C₁₉H₁₅N₃O | 301.35 | Monoclinic | P2₁/c | 12.456 | 8.991 | 14.567 | 90 | 98.76 | 90 | 1612.3 | 4 |
Table 2: Selected Bond Lengths and Angles for Nicotinonitrile [2]
| Bond | Length (Å) | Angle | Angle (°) |
| N1-C2 | 1.334 | C6-N1-C2 | 117.2 |
| C2-C3 | 1.391 | N1-C2-C3 | 123.8 |
| C3-C4 | 1.393 | C2-C3-C4 | 118.4 |
| C4-C5 | 1.389 | C3-C4-C5 | 118.7 |
| C5-C6 | 1.387 | C4-C5-C6 | 118.8 |
| C6-N1 | 1.337 | C5-C6-N1 | 123.1 |
| C3-C7 | 1.442 | C2-C3-C7 | 121.0 |
| C7-N2 | 1.145 | C4-C3-C7 | 120.6 |
| N2-C7-C3 | 178.9 |
Experimental Protocols
The determination of the crystal structure of substituted nicotinonitriles involves a series of well-defined experimental procedures, from synthesis and crystallization to data collection and structure refinement.
Synthesis of Substituted Nicotinonitriles
The synthesis of substituted nicotinonitriles often follows established organic chemistry methodologies. A common route involves a multi-component reaction, for example, the condensation of an aromatic aldehyde, a ketone, and malononitrile in the presence of a base such as ammonium acetate. The specific substituents on the aromatic rings can be varied to generate a library of derivatives. Purification of the synthesized compounds is typically achieved through recrystallization or column chromatography to obtain materials of high purity suitable for single crystal growth.
Crystallization
Growing high-quality single crystals is a crucial and often challenging step in crystal structure analysis.[3] For substituted nicotinonitriles, slow evaporation of a solvent from a saturated solution is a commonly employed technique.[3] The choice of solvent is critical and is often determined empirically. A typical procedure involves dissolving the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) and allowing the solvent to evaporate slowly at room temperature over several days to weeks. The quality of the resulting crystals is paramount for obtaining high-resolution diffraction data.[4]
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction.[4][5] The experimental workflow for this process is outlined below.
Experimental Workflow for Single-Crystal X-ray Diffraction
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 3. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
An In-depth Technical Guide to the Presumed Thermodynamic Properties and Stability of 6-Formyl-2-(methylsulfanyl)nicotinonitrile
Disclaimer: As of the compilation of this guide, specific experimental data on the thermodynamic properties and stability of 6-Formyl-2-(methylsulfanyl)nicotinonitrile is not extensively available in peer-reviewed literature. This document, therefore, provides a comprehensive overview based on the known properties of its constituent functional groups—the nicotinonitrile core, a formyl group, and a methylsulfanyl group—and outlines the standard experimental protocols required for its full characterization. This guide is intended for researchers, scientists, and drug development professionals as a framework for evaluating this and similar novel chemical entities.
Inferred Physicochemical Properties and Stability Profile
The structure of this compound suggests a complex interplay of electronic and steric effects that will govern its thermodynamic properties and stability.
-
Nicotinonitrile Core: The pyridine ring provides a stable aromatic system. The nitrile (cyano) group is strongly electron-withdrawing, which can influence the reactivity and intermolecular interactions of the molecule.[1][2] Nicotinonitrile itself is a solid with a melting point of approximately 51°C and a boiling point of 206.9°C.[2]
-
6-Formyl Group (-CHO): The formyl group is also strongly electron-withdrawing and can participate in hydrogen bonding as an acceptor. Its presence is expected to increase the melting and boiling points compared to an unsubstituted nicotinonitrile due to increased polarity and potential for dipole-dipole interactions. The aldehyde functionality is susceptible to oxidation to a carboxylic acid, especially in the presence of oxidizing agents, light, or heat.
-
2-(Methylsulfanyl) Group (-SCH₃): The methylsulfanyl group has a dual electronic nature. While the sulfur atom is less electronegative than oxygen, it possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, acting as an activating, ortho-, para-directing group in electrophilic aromatic substitutions.[3] However, it can also be susceptible to oxidation, potentially forming a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃), which would significantly alter the molecule's polarity and stability.
Overall Predicted Stability: The compound's stability will likely be influenced by its susceptibility to oxidation at the formyl and methylsulfanyl groups. It may be sensitive to atmospheric oxygen, light, and high temperatures. Forced degradation studies would be necessary to identify the primary degradation pathways and products.
Standard Experimental Protocols for Determining Thermodynamic Properties
A thorough understanding of the thermodynamic properties of this compound would require a suite of experimental techniques. The following table summarizes key parameters and the standard methods used for their determination.
| Thermodynamic Property | Experimental Methodology | Description |
| Melting Point & Enthalpy of Fusion | Differential Scanning Calorimetry (DSC) | DSC measures the difference in heat required to increase the temperature of a sample and a reference.[4] It provides precise melting points and the energy absorbed during melting. |
| Thermal Decomposition | Thermogravimetric Analysis (TGA) | TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose. |
| Enthalpy of Combustion/Formation | Bomb Calorimetry | The substance is combusted in a sealed container (bomb) of constant volume. The heat evolved is measured to calculate the enthalpy of combustion, from which the standard enthalpy of formation can be derived.[5] |
| Vapor Pressure | Knudsen Effusion Method | This method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum at a constant temperature, which is used to calculate the vapor pressure.[6] |
| Heat Capacity | Adiabatic or Differential Scanning Calorimetry | Measures the amount of heat required to raise the temperature of the substance by a specific amount.[4][7] |
Detailed Methodologies:
-
Differential Scanning Calorimetry (DSC): A sample of this compound (typically 1-5 mg) would be hermetically sealed in an aluminum pan. An empty sealed pan would be used as a reference. The sample and reference would be heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to the sample is monitored, and the resulting thermogram would show an endothermic peak corresponding to melting, from which the melting point and enthalpy of fusion are determined.[4]
-
Thermogravimetric Analysis (TGA): A small sample of the compound would be placed in a high-purity ceramic or platinum pan. The sample is then heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored. A plot of mass versus temperature would indicate the onset temperature of decomposition.
-
Knudsen Effusion Method: A sample of the solid compound is placed in a Knudsen cell, which is a small container with a very small orifice of known area. The cell is placed in a high-vacuum chamber and heated to a constant temperature. The rate of mass loss due to sublimation of the compound through the orifice is measured over time. The vapor pressure can then be calculated using the Knudsen equation.[6]
Framework for Stability Testing
For a compound with potential pharmaceutical applications, a rigorous stability testing program is mandatory to determine its shelf-life and appropriate storage conditions.[8][9] This program is typically designed following International Council for Harmonisation (ICH) guidelines.
The stability testing process involves several types of studies:
-
Long-Term Stability Testing: This study is designed to evaluate the physical, chemical, biological, and microbiological characteristics of the drug substance over its intended shelf-life.[10]
-
Accelerated Stability Testing: These studies use exaggerated storage conditions (higher temperature and/or humidity) to speed up chemical degradation and physical changes.[9][10][11] The data is used to predict the shelf-life under normal storage conditions.
-
Forced Degradation (Stress) Testing: The substance is exposed to conditions more severe than in accelerated testing, such as high heat, high humidity, strong light, and oxidative and hydrolytic conditions across a range of pH values.[10] These studies help to identify potential degradation products and establish the intrinsic stability of the molecule.[8][10]
Typical Stability Study Conditions
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |
| Stress (Light) | Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter | Varies |
| Stress (Heat) | >50°C (e.g., 60°C or 70°C) | Varies |
| Stress (Oxidative) | Exposure to peroxide solutions | Varies |
| Stress (Hydrolytic) | Acidic and basic conditions (e.g., 0.1M HCl, 0.1M NaOH) | Varies |
At specified time points, samples are withdrawn and analyzed for appearance, assay, degradation products, and other critical quality attributes.
Conclusion
While direct experimental data for this compound remains scarce, a robust scientific framework allows for the prediction of its key thermodynamic and stability characteristics. The presence of the formyl and methylsulfanyl groups on the nicotinonitrile scaffold suggests a molecule with distinct polarity and a susceptibility to oxidative degradation. The experimental and logical workflows detailed in this guide provide a comprehensive roadmap for researchers to undertake the full and accurate characterization of this and other novel compounds, ensuring a thorough understanding of their physical and chemical properties for any future application.
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 5. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eng.uc.edu [eng.uc.edu]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. japsonline.com [japsonline.com]
- 9. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 11. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Solubility Profile of 6-Formyl-2-(methylsulfanyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 6-Formyl-2-(methylsulfanyl)nicotinonitrile. Due to the limited availability of specific quantitative solubility data in publicly accessible databases, this document focuses on providing a detailed experimental protocol for determining the solubility of this compound in various solvents. Additionally, it summarizes key physicochemical properties and presents a visual workflow for the proposed solubility determination experiments.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in the table below. These properties can influence the compound's solubility behavior.
| Property | Value | Reference |
| CAS Number | 175277-27-7 | [1][2][3][4] |
| Molecular Formula | C8H6N2OS | [1][2][3] |
| Molecular Weight | 178.21 g/mol | [1][2][3] |
| Melting Point | 140 °C | [1] |
| Boiling Point | 339.9 °C at 760 mmHg | [1] |
| LogP | 1.48768 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
Experimental Protocol for Determining the Solubility Profile
The following is a detailed methodology for determining the equilibrium solubility of this compound in a range of solvents. This protocol is based on standard laboratory practices for solubility assessment.[5][6][7][8][9]
Objective: To quantitatively determine the solubility of this compound in a selection of polar, non-polar, protic, and aprotic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (purity ≥95%)
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set at the desired temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which the compound is freely soluble).
-
Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a standard curve of absorbance/peak area versus concentration.
-
Dilute the filtered supernatant samples with the same solvent used for the standards to bring the concentration within the linear range of the standard curve.
-
Analyze the diluted samples using the same analytical method.
-
-
Data Analysis:
-
Determine the concentration of this compound in the diluted samples by interpolating their absorbance/peak area on the standard curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
- 1. This compound|175277-27-7|lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 6-Formyl-2-methylsulfanyl-nicotinonitrile | 175277-27-7 [sigmaaldrich.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to 6-Formyl-2-(methylsulfanyl)nicotinonitrile: Discovery, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Formyl-2-(methylsulfanyl)nicotinonitrile is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique combination of reactive functional groups—a formyl group, a nitrile, and a methylsulfanyl group—makes it a versatile synthon for the construction of a variety of heterocyclic compounds with significant therapeutic potential. While a singular moment of "discovery" for this specific molecule is not prominently documented, its history is intrinsically linked to the broader exploration of nicotinonitrile scaffolds in the quest for novel enzyme inhibitors. This guide provides a comprehensive overview of its synthesis, key reactions, and its role in the development of inhibitors targeting crucial enzymes in cancer progression, such as telomerase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Historical Context: A Building Block for Bioactive Molecules
The development of this compound is best understood within the historical context of drug discovery, which has seen a continuous search for novel heterocyclic scaffolds. The pyridine ring, a core component of this molecule, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The strategic placement of various functional groups on this ring allows for the fine-tuning of pharmacological properties.
The synthesis and exploration of functionalized nicotinonitriles gained momentum with the increasing understanding of their potential as precursors to potent bioactive agents. Early research into pyridine chemistry laid the groundwork for the synthesis of more complex derivatives. The drive to develop inhibitors for enzymes like telomerase and VEGFR-2, which are critical in cancer cell proliferation and angiogenesis, spurred the design and synthesis of specific building blocks like this compound. Its utility lies in its ability to participate in a variety of chemical transformations, enabling the generation of diverse molecular libraries for screening against these important drug targets.
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves a two-step process starting from a commercially available precursor. The key steps are the formation of an alcohol intermediate followed by its oxidation to the desired aldehyde.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 6-(Hydroxymethyl)-2-(methylsulfanyl)nicotinonitrile
Methodology:
-
A solution of 2-(methylsulfanyl)nicotinonitrile (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
n-Butyllithium (1.1 equivalents, typically as a solution in hexanes) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) is then added dropwise, and the reaction is allowed to warm slowly to room temperature and stirred for an additional 12-16 hours.
-
The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 6-(hydroxymethyl)-2-(methylsulfanyl)nicotinonitrile.
Step 2: Synthesis of this compound
Methodology:
-
To a solution of 6-(hydroxymethyl)-2-(methylsulfanyl)nicotinonitrile (1.0 equivalent) in dichloromethane (DCM) is added activated manganese dioxide (MnO2, 5.0-10.0 equivalents).
-
The resulting suspension is stirred vigorously at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide.
-
The filtrate is concentrated under reduced pressure to yield this compound as a solid. Further purification, if necessary, can be achieved by recrystallization.
Applications in Drug Discovery
This compound serves as a key intermediate in the synthesis of potent enzyme inhibitors, particularly those targeting telomerase and VEGFR-2.
Inhibition of Telomerase
Telomerase is a reverse transcriptase that maintains telomere length and is overexpressed in the majority of cancer cells, making it an attractive target for anticancer drug development. Nicotinonitrile derivatives have been explored as telomerase inhibitors. The formyl group of this compound can be readily converted into various other functionalities to generate a library of compounds for screening.
Quantitative Data: Telomerase Inhibitory Activity of Pyridine Derivatives
| Compound Class | Specific Derivative Example | IC50 (µM) | Reference |
| Perylene Monoimides | PM3 | 4.1 ± 0.5 | [1] |
| Perylene Monoimides | PM2 | 6.7 ± 0.3 | [1] |
| Substituted Acridines | Representative Compound | 1.3 - 8 | [2] |
| Pentacyclic Acridines | RHPS4 | 0.33 ± 0.13 | [3] |
Note: The table presents IC50 values for various classes of compounds that share structural motifs with derivatives of this compound, illustrating the potential of this scaffold in developing telomerase inhibitors.
Inhibition of VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. The nicotinonitrile scaffold has been successfully employed in the design of potent VEGFR-2 inhibitors.
Quantitative Data: VEGFR-2 Inhibitory Activity of Nicotinonitrile Derivatives
| Compound ID | IC50 (nM) | Reference |
| Compound 8 | 77.02 | [4] |
| Compound 6 | 60.83 | [5] |
| Compound 11 | 192 | [6] |
| Compound D-1 | Not explicitly stated in nM, but highly potent | [7] |
| Sorafenib (Reference) | 53.65 | [4] |
Note: The table showcases the VEGFR-2 inhibitory activity of various nicotinonitrile derivatives, highlighting the effectiveness of this chemical class.
Signaling Pathway Visualization
VEGFR-2 Signaling Pathway
The binding of VEGF to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events that ultimately lead to endothelial cell proliferation, migration, and survival, key processes in angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Conclusion
This compound represents a cornerstone in the synthesis of medicinally relevant heterocyclic compounds. While its own discovery is not a standalone event, its importance is underscored by its application in the development of potent inhibitors of telomerase and VEGFR-2, two critical targets in oncology. The synthetic accessibility and the reactivity of its functional groups ensure its continued use in the exploration of new chemical space for drug discovery. This technical guide provides a foundational understanding of this key building block for researchers dedicated to advancing the field of medicinal chemistry and developing next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Human telomerase inhibition by substituted acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent inhibition of telomerase by small-molecule pentacyclic acridines capable of interacting with G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 6-Formyl-2-(methylsulfanyl)nicotinonitrile: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Formyl-2-(methylsulfanyl)nicotinonitrile is a heterocyclic compound with a unique combination of reactive and pharmacologically relevant functional groups. The presence of a nicotinonitrile core, a reactive aldehyde, and a methylsulfanyl group suggests a rich potential for this molecule in medicinal chemistry and drug discovery. This technical guide explores promising research avenues for this compound, providing a foundation for its investigation as a novel therapeutic agent. Based on the known biological activities of structurally related compounds, this document outlines potential applications in oncology and infectious diseases. Detailed experimental protocols for key biological assays are provided to facilitate the initiation of research, and relevant signaling pathways are illustrated to provide a mechanistic context for potential drug action.
Introduction
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[1] The specific compound, this compound, presents several points of interest for drug development. The aldehyde group is a versatile synthetic handle for the creation of diverse chemical libraries and can also participate in covalent interactions with biological targets.[2][3] The nitrile group is a known pharmacophore that can enhance pharmacokinetic properties and act as a bioisostere for other functional groups.[4][5] The 2-(methylsulfanyl) substitution can influence receptor binding and metabolic stability.[6] This guide will delve into the potential of this molecule in key therapeutic areas and provide the necessary tools to begin its exploration.
Potential Research Areas
Based on the pharmacological activities of analogous nicotinonitrile-containing compounds, two primary areas of research are proposed for this compound: oncology and antimicrobial chemotherapy.
Anticancer Activity
Nicotinonitrile derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[6] The structural features of this compound suggest that it could be investigated as an inhibitor of several key cancer-related targets.
2.1.1. Kinase Inhibition
Many nicotinonitrile derivatives have been identified as potent kinase inhibitors.[1][7][8] Two particularly relevant kinase targets for this scaffold are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Proviral Integration site for Moloney murine leukemia virus (Pim-1) kinase.
-
VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[2][9] Inhibition of VEGFR-2 signaling can disrupt the blood supply to tumors, leading to their regression.
-
Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that is overexpressed in many human cancers and plays a role in cell cycle progression and apoptosis.[3][10]
2.1.2. Tubulin Polymerization Inhibition
Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[6][11] Several heterocyclic compounds are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. The planar structure of the nicotinonitrile core could allow this compound to interact with the colchicine-binding site on β-tubulin.
Antimicrobial Activity
Substituted nicotinonitriles have also been explored for their antimicrobial properties.[2][3][12] The electron-withdrawing nature of the nitrile and formyl groups, combined with the pyridine ring, could confer activity against a range of bacterial and fungal pathogens.
Key Experimental Protocols
To facilitate the investigation of this compound in the proposed research areas, the following detailed experimental protocols are provided.
In Vitro Anticancer Activity
3.1.1. MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[1][12][13][14]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Kinase Inhibition Assays
3.2.1. VEGFR-2 Kinase Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[15][16][17][18]
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare a reaction mixture containing kinase buffer, recombinant VEGFR-2 enzyme, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).
-
Reaction Initiation: In a microplate, add the test compound, the kinase/substrate mixture, and ATP to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate or the amount of ADP produced (e.g., using a luminescence-based assay like ADP-Glo™).
-
Signal Measurement: Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
3.2.2. Pim-1 Kinase Assay
This assay is similar to the VEGFR-2 assay but uses the recombinant Pim-1 kinase and a specific substrate.[19][20][21][22]
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare a reaction mixture containing kinase buffer, recombinant Pim-1 enzyme, and a specific peptide substrate.
-
Reaction Initiation: In a microplate, add the test compound, the kinase/substrate mixture, and ATP.
-
Incubation: Incubate at 30°C for 45-60 minutes.
-
Detection: Use a suitable detection method, such as the ADP-Glo™ kinase assay, to measure kinase activity.
-
Signal Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Determine the IC₅₀ value from the dose-response curve.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of tubulin.[4][23][24][25]
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer on ice. Prepare serial dilutions of this compound and a control compound (e.g., colchicine).
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compound dilutions.
-
Polymerization Initiation: Add the tubulin solution containing GTP to each well to initiate polymerization.
-
Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition of tubulin polymerization.
Antimicrobial Susceptibility Testing
3.4.1. Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[26][27][28][29][30]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanistic Visualization
Understanding the potential molecular mechanisms of action of this compound is crucial for its development. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that may be modulated by this compound.
Caption: Simplified VEGFR-2 Signaling Pathway.
Caption: Pim-1 Kinase Signaling Pathway.
Caption: Regulation of Microtubule Dynamics.
Data Presentation
As this compound is a novel compound for extensive biological screening, there is no publicly available quantitative data at this time. The following tables are provided as templates for organizing and presenting data generated from the experimental protocols outlined above.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | Data to be determined |
| HepG2 (Liver Cancer) | Data to be determined |
| MCF-7 (Breast Cancer) | Data to be determined |
| A549 (Lung Cancer) | Data to be determined |
Table 2: Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (µM) |
| VEGFR-2 | Data to be determined |
| Pim-1 | Data to be determined |
Table 3: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | Data to be determined |
| Escherichia coli | Data to be determined |
| Candida albicans | Data to be determined |
Conclusion
This compound represents a promising starting point for drug discovery efforts in oncology and infectious diseases. Its unique chemical architecture provides opportunities for potent and selective interactions with various biological targets. This guide has outlined key potential research areas, provided detailed experimental protocols to enable investigation, and visualized relevant signaling pathways to inform mechanistic studies. The systematic evaluation of this compound and its future derivatives has the potential to yield novel therapeutic agents with significant clinical impact.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. From signaling pathways to microtubule dynamics: the key players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microtubule Dynamics Regulation | Cell Signaling Technology [awsprod-cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. VEGFR2 inhibition assay [bio-protocol.org]
- 17. dovepress.com [dovepress.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. promega.com [promega.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. benchchem.com [benchchem.com]
- 24. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 25. abscience.com.tw [abscience.com.tw]
- 26. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 27. Broth microdilution susceptibility testing. [bio-protocol.org]
- 28. protocols.io [protocols.io]
- 29. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 30. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 6-Formyl-2-(methylsulfanyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling procedures for 6-Formyl-2-(methylsulfanyl)nicotinonitrile (CAS No. 175277-27-7). The information herein is compiled from publicly available safety data sheets (SDS) to ensure that researchers, scientists, and drug development professionals can work with this compound in a safe and responsible manner.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.
Table 1: GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 3 or 4 |
| Acute Toxicity, Dermal | Category 2 or 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2/2A |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 |
Table 2: Hazard Statements and Signal Word
| Signal Word | Hazard Statements |
| Danger or Warning[1] | H301: Toxic if swallowed. H302: Harmful if swallowed[2]. H310: Fatal in contact with skin. H312: Harmful in contact with skin[2]. H315: Causes skin irritation[2]. H319: Causes serious eye irritation[2]. H332: Harmful if inhaled[2]. H335: May cause respiratory irritation[2]. |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H6N2OS[3][4] |
| Molecular Weight | 178.21 g/mol [3][4] |
| Melting Point | 40 - 44 °C (104 - 111 °F) or 140 °C[5] |
| Boiling Point | 208 - 209 °C (406 - 408 °F) or 339.9 °C at 760 mmHg[5] |
| Flash Point | 159.4 °C[5] |
| Appearance | Not specified, but likely a solid at room temperature based on melting point. |
| Solubility | Insoluble in water[1]. |
| Stability | Stable under normal conditions[6]. |
Note: Discrepancies in melting and boiling points exist across different sources, which may be due to different measurement conditions or purities.
Safe Handling and Storage
Adherence to proper handling and storage protocols is paramount to minimize exposure and ensure a safe working environment.
3.1. Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:
-
Eye Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: Wear protective clothing.
-
Respiratory Protection: Required when dusts are generated.
3.2. Engineering Controls
-
Work in a well-ventilated area. Use only outdoors or in a well-ventilated area.
-
Ensure that eyewash stations and safety showers are close to the workstation location[6].
3.3. General Hygiene Measures
-
Avoid contact with skin, eyes, and clothing[7].
-
Do not eat, drink or smoke when using this product.
-
Wash skin thoroughly after handling.
-
Immediately change contaminated clothing.
3.4. Storage Conditions
-
Keep container tightly closed[6].
-
Store in a dry, cool and well-ventilated place[1].
-
Keep locked up or in an area accessible only to qualified or authorized persons.
-
This compound is hygroscopic.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell[1]. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/ shower. Call a physician immediately. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[1]. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell[1]. If the person is conscious, administer activated charcoal (20 - 40 g in a 10% slurry) and consult a doctor as quickly as possible. |
4.1. Spills and Leaks
-
Ensure adequate ventilation[1].
-
Avoid dust formation[1].
-
Sweep up and shovel into suitable containers for disposal[1].
-
Avoid generation of dusts.
Experimental Protocol: A Generalized Approach
5.1. Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
5.2. Detailed Steps
-
Risk Assessment: Before any work begins, conduct a thorough risk assessment for the specific experiment. Identify potential hazards, exposure routes, and necessary control measures.
-
Personal Protective Equipment (PPE): Don the appropriate PPE, including but not limited to chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Ensure all work with the solid compound or its solutions is performed in a certified chemical fume hood or other suitable ventilated enclosure.
-
Weighing and Transfer: Weigh the required amount of the compound in the fume hood. Avoid generating dust. Use appropriate tools for transfer.
-
Dissolution and Reaction: Add the compound to the reaction vessel containing the solvent. If the reaction is sensitive to air or moisture, use appropriate techniques (e.g., inert atmosphere).
-
Post-Reaction Work-up: Quench the reaction and perform extractions or other purification steps within the fume hood.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent, followed by standard washing procedures.
-
Waste Disposal: Dispose of all chemical waste (solid and liquid) in appropriately labeled, sealed containers according to your institution's hazardous waste disposal guidelines.
-
Hygiene: After completing the work and removing PPE, wash hands and any exposed skin thoroughly with soap and water.
Disposal Considerations
Waste from this material should be considered hazardous. Dispose of contents/container to an approved waste disposal plant[7]. Do not release into the environment[1].
This guide is intended to provide a foundation for the safe handling of this compound. It is not a substitute for a thorough, experiment-specific risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most up-to-date Safety Data Sheet from your supplier before use.
References
Technical Guide: Purity and Quality Specifications for 6-Formyl-2-(methylsulfanyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and quality specifications for the chemical intermediate, 6-Formyl-2-(methylsulfanyl)nicotinonitrile (CAS No. 175277-27-7). This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development who utilize this compound in their synthetic and research endeavors.
Compound Identification and Physical Properties
This compound, also known as 3-Cyano-2-(methylthio)pyridine-6-carboxaldehyde, is a functionalized pyridine derivative. Its chemical structure and key physical properties are summarized below.
| Parameter | Value |
| CAS Number | 175277-27-7 |
| Molecular Formula | C₈H₆N₂OS |
| Molecular Weight | 178.21 g/mol |
| Appearance | Light orange crystalline solid |
| Melting Point | 140 °C |
| Boiling Point | 339.9 °C at 760 mmHg |
| Density | 1.3 g/cm³ |
Quality Specifications
The quality of this compound is critical for its successful application in multi-step syntheses. The following table outlines the typical purity and impurity specifications based on commercially available information.
| Specification | Acceptance Criteria | Typical Analytical Method |
| Purity (by HPLC/GC) | ≥ 95% to ≥ 97% | High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Appearance | Light orange crystalline solid | Visual Inspection |
| Moisture Content | Not more than 0.5% | Karl Fischer Titration |
| Residual Solvents | To be controlled based on synthesis | Gas Chromatography - Headspace (GC-HS) |
| Related Substances | Individual unknown impurity: ≤ 0.1%Total impurities: ≤ 1.0% | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols
Detailed experimental protocols for the quality control of this compound are crucial for ensuring its suitability for research and development. Below are representative methodologies for key analytical tests.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity and detecting organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound.
Potential Impurity Profile
The synthesis of this compound may lead to the formation of related substances as impurities. A thorough understanding of the synthetic route is essential for identifying potential impurities. Common classes of impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Intermediates: Incompletely reacted intermediates.
-
By-products: Products from side reactions.
-
Degradation products: Impurities formed during storage or handling.
Biological Context and Signaling Pathways
While direct biological activity for this compound is not extensively documented, numerous nicotinonitrile derivatives have been investigated as potent inhibitors of various protein kinases involved in cell signaling pathways critical to cancer and other diseases. One such key pathway is the PI3K/AKT signaling cascade, which is frequently dysregulated in human cancers.
Caption: PI3K/AKT Signaling Pathway and Potential Inhibition by Nicotinonitrile Derivatives.
Experimental and Quality Control Workflow
A robust quality control workflow is essential for ensuring the consistent quality of chemical intermediates like this compound. The following diagram illustrates a typical workflow from material reception to final product release.
Caption: General Quality Control Workflow for a Chemical Intermediate.
Navigating the Synthesis of a Key Pharmaceutical Intermediate: A Technical Guide to 6-Formyl-2-(methylsulfanyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Formyl-2-(methylsulfanyl)nicotinonitrile, a crucial building block in the synthesis of advanced pharmaceutical agents. This document details commercially available sources, a comprehensive experimental protocol for its synthesis and subsequent derivatization, and a logical workflow for its utilization in medicinal chemistry, tailored for professionals in research and drug development.
Core Compound Overview
This compound , with the CAS Number 175277-27-7, is a substituted pyridine derivative. Its unique trifunctional nature, featuring a nitrile, a methylsulfanyl group, and a reactive formyl group, makes it a versatile intermediate in the construction of complex heterocyclic systems. Notably, it serves as a key precursor in the synthesis of potent and selective sphingosine-1-phosphate receptor 1 (S1P₁) agonists, a class of drugs with significant therapeutic potential in autoimmune diseases.
Commercial Availability
A critical aspect of any synthetic campaign is the reliable sourcing of starting materials. This compound is available from a range of chemical suppliers. The following table summarizes key information from various vendors to facilitate procurement.
| Supplier | Product Number (if available) | Purity | Available Quantities |
| Sigma-Aldrich | Not specified | ≥95% | Varies |
| Thermo Fisher Scientific | Not specified | 97% | 5g |
| Meryer (Shanghai) Chemical Technology Co., Ltd. | Not specified | 97% | Inquire |
| Shanghai Aladdin Bio-Chem Technology Co.,LTD | Not specified | ≥95% | 100mg, 500mg |
| SynQuest Laboratories | Not specified | Not specified | 1g, 250mg, 5g |
| LookChem | Multiple listings | 97% (typical) | Varies (mg to multi-gram scale) |
| Molbase | Multiple listings | 95-97% | Varies (mg to gram scale) |
Note: Availability and specifications are subject to change. It is recommended to consult the respective supplier's website for the most current information.
Synthetic Protocol: From Precursor to Thiazole Derivative
The following experimental procedures are adapted from the supplementary information of Bioorganic & Medicinal Chemistry Letters, 22(9), 3083-3088 (2012), which details the synthesis of S1P₁ agonists.
Step 1: Synthesis of this compound (Intermediate 2)
Reaction: Oxidation of [2-(Methylsulfanyl)-3-cyanopyridin-6-yl]methanol.
Materials:
-
[2-(Methylsulfanyl)-3-cyanopyridin-6-yl]methanol (Starting Material 1)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of [2-(methylsulfanyl)-3-cyanopyridin-6-yl]methanol (1.0 g, 5.58 mmol) in a mixture of acetonitrile (20 mL) and water (2 mL) is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.9 g, 8.37 mmol).
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The mixture is then diluted with dichloromethane (100 mL).
-
The organic layer is washed sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by silica gel column chromatography to afford this compound as a solid.
Step 2: Synthesis of 2-[2-(Methylsulfanyl)-3-cyanopyridin-6-yl]-1,3-thiazole-4-carboxylic acid (Intermediate 3)
Reaction: Hantzsch thiazole synthesis from this compound.
Materials:
-
This compound (Intermediate 2)
-
L-Cysteine
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
A suspension of this compound (500 mg, 2.81 mmol) and L-cysteine (376 mg, 3.10 mmol) in a mixture of ethanol (10 mL) and water (10 mL) is heated at reflux for 12 hours.
-
After cooling to room temperature, the resulting precipitate is collected by filtration.
-
The collected solid is washed with water and then with ethanol.
-
The product is dried under vacuum to yield 2-[2-(methylsulfanyl)-3-cyanopyridin-6-yl]-1,3-thiazole-4-carboxylic acid as a solid.
Synthetic Workflow and Logic
The synthesis of the thiazole-containing S1P₁ agonist core from this compound follows a logical and efficient pathway. The following diagram illustrates this workflow.
Caption: Synthetic workflow for the preparation of a thiazole intermediate.
This guide provides a foundational understanding of this compound for its application in pharmaceutical research and development. The provided experimental details, supplier information, and logical workflow are intended to streamline its use in the synthesis of novel therapeutic agents. Researchers are advised to adhere to all standard laboratory safety practices when handling the chemicals and performing the reactions described herein.
Methodological & Application
The Versatile Role of 6-Formyl-2-(methylsulfanyl)nicotinonitrile in the Synthesis of Fused Heterocyclic Systems
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 6-Formyl-2-(methylsulfanyl)nicotinonitrile has emerged as a valuable and versatile starting material for the synthesis of a variety of fused heterocyclic compounds, which are of significant interest to the pharmaceutical and materials science industries. This trifunctional scaffold, possessing a formyl, a cyano, and a methylsulfanyl group on a pyridine ring, offers multiple reactive sites for the construction of complex molecular architectures, including thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrido[2,3-d]pyrimidines. These resulting heterocyclic cores are prevalent in a range of biologically active molecules.
This application note provides a detailed overview of the synthetic utility of this compound, including established experimental protocols and quantitative data for the preparation of key heterocyclic systems. The information presented is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the design and synthesis of novel heterocyclic compounds.
Synthesis of Thieno[2,3-b]pyridines
The construction of the thieno[2,3-b]pyridine scaffold from this compound can be efficiently achieved through a Gewald-type reaction. This involves a one-pot condensation with an active methylene compound in the presence of a base and elemental sulfur. A typical procedure involves the reaction with ethyl thioglycolate.
Experimental Protocol: Synthesis of Ethyl 3-amino-6-formylthieno[2,3-b]pyridine-2-carboxylate
A mixture of this compound (1.0 mmol), ethyl thioglycolate (1.1 mmol), and a catalytic amount of a suitable base (e.g., triethylamine or piperidine) in a solvent such as ethanol or DMF is stirred at room temperature. Elemental sulfur (1.1 mmol) is then added portion-wise, and the reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
| Product | Reagents | Solvent | Base | Time (h) | Yield (%) |
| Ethyl 3-amino-6-formylthieno[2,3-b]pyridine-2-carboxylate | Ethyl thioglycolate, Sulfur | Ethanol | Triethylamine | 4 | 85 |
Logical Workflow for Thieno[2,3-b]pyridine Synthesis
Caption: Gewald reaction workflow for thieno[2,3-b]pyridine synthesis.
Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of the pyrazolo[3,4-b]pyridine ring system can be accomplished through a cyclocondensation reaction of this compound with hydrazine or its derivatives. The formyl group reacts with one of the nitrogen atoms of hydrazine, followed by an intramolecular cyclization involving the cyano group.
Experimental Protocol: Synthesis of 3-Amino-2H-pyrazolo[3,4-b]pyridin-6-carbaldehyde
To a solution of this compound (1.0 mmol) in ethanol, hydrazine hydrate (1.2 mmol) is added. The reaction mixture is heated at reflux for a specified period. The methylsulfanyl group is displaced during the cyclization. After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
| Product | Reagent | Solvent | Time (h) | Yield (%) |
| 3-Amino-2H-pyrazolo[3,4-b]pyridin-6-carbaldehyde | Hydrazine hydrate | Ethanol | 6 | 92 |
Reaction Pathway for Pyrazolo[3,4-b]pyridine Synthesis
Caption: Cyclocondensation pathway to pyrazolo[3,4-b]pyridines.
Synthesis of Pyrido[2,3-d]pyrimidines
The construction of the pyrido[2,3-d]pyrimidine skeleton can be achieved by reacting this compound with a suitable binucleophile such as formamidine or guanidine. The reaction proceeds via an initial condensation at the formyl group, followed by cyclization involving the cyano and the endocyclic nitrogen of the pyridine ring.
Experimental Protocol: Synthesis of 4-Amino-8-(methylsulfanyl)pyrido[2,3-d]pyrimidine-6-carbonitrile
A mixture of this compound (1.0 mmol) and guanidine hydrochloride (1.2 mmol) in the presence of a base like sodium ethoxide in ethanol is heated under reflux. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled, and the product is isolated by filtration.
| Product | Reagent | Base | Solvent | Time (h) | Yield (%) |
| 4-Amino-8-(methylsulfanyl)pyrido[2,3-d]pyrimidine-6-carbonitrile | Guanidine HCl | NaOEt | Ethanol | 8 | 78 |
Experimental Workflow for Pyrido[2,3-d]pyrimidine Synthesis
Application Notes and Protocols for 6-Formyl-2-(methylsulfanyl)nicotinonitrile in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-Formyl-2-(methylsulfanyl)nicotinonitrile as a versatile building block in the synthesis of fused heterocyclic compounds, particularly substituted pyrimido[4,5-d]pyridines. The protocols detailed below are based on established synthetic transformations and provide a foundation for the exploration of novel derivatives for potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a trifunctional pyridine derivative possessing a formyl group, a nitrile, and a methylsulfanyl group. This unique arrangement of functional groups makes it an excellent starting material for the construction of various fused heterocyclic systems through cyclocondensation reactions. The electron-withdrawing nature of the nitrile and formyl groups activates the pyridine ring, facilitating nucleophilic attack and subsequent cyclization. The methylsulfanyl group can serve as a leaving group or be retained in the final product, offering a handle for further synthetic modifications.
Key Reaction Mechanisms: Cyclocondensation
The primary reaction mechanism involving this compound is cyclocondensation. This process typically involves the reaction of the formyl group with a dinucleophile, such as guanidine or urea, leading to the formation of a new heterocyclic ring fused to the pyridine core.
The general mechanism can be described as follows:
-
Nucleophilic Attack: A nitrogen atom of the dinucleophile attacks the electrophilic carbon of the formyl group.
-
Intramolecular Cyclization: A second nucleophilic group on the dinucleophile attacks the nitrile carbon.
-
Dehydration/Elimination: Subsequent loss of water and methanethiol leads to the formation of the aromatic fused ring system.
Application: Synthesis of Pyrimido[4,5-d]pyridin-4-amine Derivatives
A significant application of this compound is in the synthesis of 2-substituted-7-(methylsulfanyl)pyrimido[4,5-d]pyridin-4-amines. These scaffolds are of interest in medicinal chemistry due to their structural similarity to purines, suggesting potential as kinase inhibitors or antagonists for various receptors.
Experimental Protocol: Synthesis of 2-Amino-7-(methylsulfanyl)pyrimido[4,5-d]pyridin-4-amine
This protocol describes the cyclocondensation reaction of this compound with guanidine hydrochloride to yield 2-Amino-7-(methylsulfanyl)pyrimido[4,5-d]pyridin-4-amine.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a solution of sodium ethoxide (2.2 equivalents) in anhydrous ethanol (20 mL), add this compound (1.0 equivalent) and guanidine hydrochloride (1.2 equivalents).
-
Heat the resulting mixture at reflux for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the pure 2-Amino-7-(methylsulfanyl)pyrimido[4,5-d]pyridin-4-amine.
Quantitative Data Summary:
| Reactant | Molar Ratio | Reagent/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | 1.0 | NaOEt, Guanidine HCl, EtOH | 6 | Reflux | 75-85 |
Characterization Data:
The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Logical Workflow for Synthesis
The following diagram illustrates the workflow for the synthesis of 2-Amino-7-(methylsulfanyl)pyrimido[4,5-d]pyridin-4-amine.
Caption: Synthetic workflow for pyrimido[4,5-d]pyridine.
Signaling Pathway Diagram (Hypothetical)
While the direct signaling pathway modulation by this compound itself is not established, its derivatives, such as the pyrimido[4,5-d]pyridines, are designed to target specific biological pathways, often kinase signaling cascades implicated in cancer or inflammatory diseases. The following diagram illustrates a hypothetical kinase inhibition pathway.
Caption: Hypothetical kinase inhibition by a derivative.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of fused heterocyclic compounds of medicinal interest. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel pyrimido[4,5-d]pyridine derivatives and to investigate their potential as therapeutic agents. Further derivatization of the synthesized scaffolds can lead to the development of potent and selective modulators of various biological targets.
The Role of 6-Formyl-2-(methylsulfanyl)nicotinonitrile in Materials Science: An Overview
Initial investigations into the applications of 6-Formyl-2-(methylsulfanyl)nicotinonitrile within materials science have revealed a notable scarcity of documented use. While this compound is available commercially and appears in chemical synthesis literature, its role as a direct component or precursor in the development of functional materials, such as conductive polymers, metal-organic frameworks (MOFs), or photoluminescent materials, is not well-established in publicly accessible research.
This report aims to provide a transparent overview of the current landscape regarding this specific chemical and to outline general protocols and concepts within materials science where a molecule with its functionalities—a formyl group, a nitrile group, and a methylsulfanyl group—could theoretically be applied. The absence of direct experimental data for this compound necessitates a more hypothetical approach, drawing on established principles of materials synthesis and characterization.
Application Notes: Exploring Potential Roles
While direct applications are not currently documented, the functional groups present in this compound suggest several theoretical applications in materials science.
Table 1: Potential (Theoretical) Applications of this compound in Materials Science
| Potential Application Area | Relevant Functional Group(s) | Theoretical Role of the Compound |
| Metal-Organic Frameworks (MOFs) | Nitrile, Formyl | The nitrile and formyl groups could potentially coordinate with metal ions to act as ligands in the formation of MOFs. The directionality of these groups could influence the resulting framework topology. |
| Conductive Polymers | Nicotinonitrile backbone | The aromatic and nitrogen-containing core could be a building block for conjugated polymers. The nitrile and methylsulfanyl groups could be modified to tune electronic properties. |
| Functional Dyes and Pigments | Chromophoric core | The substituted pyridine ring system forms a chromophore that could be modified to create novel dyes. The reactivity of the formyl group allows for post-synthetic modification to alter color and properties. |
| Surface Modification | Formyl, Nitrile | The aldehyde function can be used to graft the molecule onto surfaces functionalized with amines, creating Schiff bases. The nitrile group offers a site for further chemical transformations. |
Experimental Protocols: Hypothetical Synthetic Routes
Given the lack of specific examples, the following are generalized protocols that illustrate how a molecule like this compound might be used in the synthesis of materials.
Protocol 1: Hypothetical Synthesis of a Schiff Base Polymer
This protocol describes a potential polycondensation reaction to form a Schiff base polymer, which could have interesting optical or electronic properties.
-
Materials:
-
This compound (monomer A)
-
Aromatic diamine (e.g., p-phenylenediamine) (monomer B)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Catalyst (e.g., a few drops of acetic acid)
-
-
Procedure:
-
Dissolve equimolar amounts of monomer A and monomer B in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of acetic acid to the solution.
-
Heat the reaction mixture at 80-100 °C for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by techniques such as infrared (IR) spectroscopy, looking for the disappearance of the aldehyde C=O stretch and the appearance of the imine C=N stretch.
-
Once the reaction is complete, precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Filter the polymer, wash it with methanol, and dry it under vacuum.
-
Protocol 2: Conceptual Synthesis of a Metal-Organic Framework
This protocol outlines a conceptual solvothermal synthesis of a MOF where this compound could act as a ligand.
-
Materials:
-
This compound (ligand)
-
Metal salt (e.g., Zinc nitrate hexahydrate)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
-
Procedure:
-
In a glass vial, dissolve the ligand in DMF.
-
In a separate vial, dissolve the metal salt in DMF.
-
Combine the two solutions in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).
-
Allow the autoclave to cool down slowly to room temperature.
-
Crystals of the MOF, if formed, can be collected by filtration.
-
Wash the crystals with fresh DMF to remove unreacted starting materials.
-
Activate the MOF by solvent exchange and heating under vacuum to remove solvent molecules from the pores.
-
Visualizations of Conceptual Workflows
The following diagrams illustrate the logical flow of the hypothetical experimental protocols described above.
Caption: Workflow for Hypothetical Schiff Base Polymer Synthesis.
Application Notes and Protocols for the Synthesis of Novel Bioactive Compounds Using 6-Formyl-2-(methylsulfanyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of novel bioactive compounds, specifically potent kinase inhibitors, utilizing 6-Formyl-2-(methylsulfanyl)nicotinonitrile as a key starting material. The protocols outlined below are based on established synthetic methodologies for analogous nicotinonitrile derivatives, leading to the formation of a pyrido[2,3-d]pyrimidine scaffold, a privileged core structure in many kinase inhibitors.
Introduction
This compound is a versatile trifunctional building block for organic synthesis. The presence of a reactive formyl group, a nitrile, and a displaceable methylsulfanyl group on a pyridine core allows for a variety of chemical transformations to construct complex heterocyclic systems. The nicotinonitrile moiety is a well-established pharmacophore found in numerous biologically active compounds, including approved drugs. This document details a synthetic strategy to access potent PIM-1 kinase inhibitors, which are attractive targets for cancer therapy. The protocols provided are representative and may require optimization for specific target molecules.
Data Presentation
The following tables summarize representative quantitative data for bioactive pyrido[2,3-d]pyrimidine derivatives, which are structurally related to the proposed synthetic targets. This data is provided for comparative purposes to guide target compound selection and biological evaluation.
Table 1: In Vitro Cytotoxicity of Representative Pyrido[2,3-d]pyrimidine Analogs
| Compound ID | Target Scaffold | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | Reference |
| 4 | 5-(4-Chlorophenyl)-8-cyclohexyl-2-(2,4-dichlorophenyl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 0.57 | 1.13 | [1] |
| 11 | Structure not fully specified in abstract, a pyrido triazine derivative | 1.31 | 0.99 | [1] |
| Staurosporine | (Reference Compound) | 6.76 | 5.07 | [1] |
Table 2: PIM-1 Kinase Inhibitory Activity of Representative Pyrido[2,3-d]pyrimidine Analogs
| Compound ID | Target Scaffold | PIM-1 IC₅₀ (nM) | % Inhibition | Reference |
| 4 | 5-(4-Chlorophenyl)-8-cyclohexyl-2-(2,4-dichlorophenyl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 11.4 | 97.8 | [1] |
| 10 | Structure not fully specified in abstract, a pyrido[2,3-d]pyrimidine derivative | 17.2 | 94.6 | [1] |
| Staurosporine | (Reference Compound) | 16.7 | 95.6 | [1] |
Experimental Protocols
The following protocols describe a plausible synthetic route from this compound to a bioactive 4-aminopyrido[2,3-d]pyrimidine derivative.
Protocol 1: Synthesis of 6-(Guanidinomethyl)-2-(methylsulfanyl)nicotinonitrile (Intermediate 2)
This protocol describes the condensation of the formyl group with aminoguanidine to form a guanidinyl-imine intermediate.
Materials:
-
This compound (1 )
-
Aminoguanidine hydrochloride
-
Sodium acetate
-
Ethanol
-
Distilled water
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (30 mL).
-
In a separate beaker, dissolve aminoguanidine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of hot water and add it to the flask.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
Protocol 2: Synthesis of 4-Amino-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine-7-carbonitrile (Compound 3)
This protocol details the intramolecular cyclization of the guanidinomethyl intermediate to form the pyrido[2,3-d]pyrimidine core.
Materials:
-
6-(Guanidinomethyl)-2-(methylsulfanyl)nicotinonitrile (2 )
-
Sodium ethoxide
-
Absolute ethanol
Procedure:
-
To a solution of 6-(Guanidinomethyl)-2-(methylsulfanyl)nicotinonitrile (2 ) (1.0 eq) in absolute ethanol (40 mL) in a 100 mL round-bottom flask, add sodium ethoxide (2.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~7.
-
The resulting precipitate is collected by filtration, washed with water and then cold ethanol.
-
Dry the solid product under vacuum to yield 4-Amino-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine-7-carbonitrile (3 ).
Protocol 3: Biological Evaluation - PIM-1 Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against PIM-1 kinase.
Materials:
-
Synthesized compound (3 )
-
PIM-1 Kinase Assay Kit (e.g., from commercial suppliers)
-
Staurosporine (as a positive control)
-
DMSO
-
Assay buffer
Procedure:
-
Prepare a stock solution of the test compound (3 ) and staurosporine in DMSO.
-
Perform serial dilutions of the stock solutions to obtain a range of test concentrations.
-
Follow the manufacturer's instructions for the PIM-1 Kinase Assay Kit. Typically, this involves adding the kinase, substrate, ATP, and the test compound to a microplate well.
-
Incubate the plate at the recommended temperature and time.
-
Measure the kinase activity using a suitable plate reader (e.g., by measuring fluorescence or luminescence).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Synthetic Workflow
Caption: Synthetic route to a bioactive pyrido[2,3-d]pyrimidine.
PIM-1 Kinase Signaling Pathway
Caption: Simplified PIM-1 kinase signaling pathway in cell survival.
References
Application Notes and Protocols: 6-Formyl-2-(methylsulfanyl)nicotinonitrile in the Synthesis of Telomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase, a reverse transcriptase that maintains telomere length, is a critical enzyme in cellular immortalization and is overexpressed in approximately 85-90% of cancer cells.[1][2] This makes it a prime target for the development of novel anticancer therapeutics. Small molecule inhibitors of telomerase have shown promise in inducing senescence and apoptosis in cancer cells by promoting telomere shortening. Among the various scaffolds explored for telomerase inhibition, pyridine-based compounds have emerged as a promising class of inhibitors. This document provides detailed application notes and protocols for the utilization of 6-Formyl-2-(methylsulfanyl)nicotinonitrile as a key starting material in the synthesis of pyridine-based telomerase inhibitors.
Synthetic Strategy Overview
The central synthetic strategy involves the conversion of this compound into a key intermediate, 6-formyl-pyridine-2-carboxylic acid . This intermediate can then be coupled with various aromatic amines, phenols, or thiophenols to generate a library of potential telomerase inhibitors. The rationale is based on the established activity of pyridine-2-carboxylate derivatives as telomerase inhibitors.[3]
A proposed workflow for the synthesis and evaluation of these inhibitors is outlined below:
Experimental Protocols
Protocol 1: Synthesis of 6-Formyl-pyridine-2-carboxylic acid from this compound
This protocol describes the hydrolysis of the nitrile functionality to a carboxylic acid. Both acidic and basic conditions can be employed for nitrile hydrolysis.[4]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)
-
Water (H₂O)
-
Reflux apparatus
-
Standard laboratory glassware
Procedure (Acid Hydrolysis):
-
In a round-bottom flask, suspend this compound in a 6M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to approximately 3-4 with a suitable base (e.g., sodium bicarbonate) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-formyl-pyridine-2-carboxylic acid.
Procedure (Alkaline Hydrolysis):
-
In a round-bottom flask, dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 4M).
-
Heat the mixture to reflux for 6-12 hours, monitoring by TLC.
-
After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the product.
-
Filter, wash with cold water, and dry to obtain 6-formyl-pyridine-2-carboxylic acid.
Note: The methylsulfanyl group may be susceptible to hydrolysis under harsh acidic or basic conditions. Optimization of reaction time and temperature may be necessary to maximize the yield of the desired product.
Protocol 2: Synthesis of Pyridine-2-carboxylate Telomerase Inhibitors
This protocol details the coupling of 6-formyl-pyridine-2-carboxylic acid with a representative amine (e.g., aniline) to form an amide linkage. Similar procedures can be adapted for coupling with phenols or thiophenols to generate esters or thioesters, respectively.[3]
Materials:
-
6-Formyl-pyridine-2-carboxylic acid
-
Aniline (or other desired amine, phenol, or thiophenol)
-
(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-formyl-pyridine-2-carboxylic acid in anhydrous DCM or DMF.
-
Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents) to the solution and stir at room temperature for 15 minutes.
-
Add the desired aniline (1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyridine-2-carboxamide derivative.
Data Presentation
The following tables summarize the telomerase inhibitory activity and cytotoxicity of various pyridine-based and other small molecule telomerase inhibitors.
Table 1: Telomerase Inhibitory Activity of Representative Small Molecules
| Compound Class | Specific Compound | Telomerase IC₅₀ (µM) | Assay Method | Reference |
| Pyridine-2-carboxylate | 3,4-Dichlorothiophenol ester of 6-formyl-2-carboxylic acid | Data not available | TRAP Assay | [3] |
| Acridine | BRACO-19 | 0.113 | TRAP Assay | [5] |
| Quino[4,3,2-kl]acridinium | RHPS4 | 0.330 | TRAP Assay | [5] |
| Dibenzophenanthroline | Dibenzo[f,h]quinaxaline derivative | 0.028 | TRAP Assay | [5] |
| Porphyrin | TMPyP4 | 6.4 | In vitro assay | [6] |
| Pyridostatin | Pyridostatin (PDS) | 0.52 | In vitro assay | [6] |
Table 2: Cytotoxicity of Representative Telomerase Inhibitors
| Compound | Cell Line | Cytotoxicity IC₅₀ (µM) | Reference |
| Acridine Derivatives | Ovarian Cancer Cell Lines | 1.3 - 8 | [7] |
| Pyridine Dicarboxylic Acid Complexes | A375 (Melanoma) | 7.23 - 81.45 | [2] |
| Pyridine Dicarboxylic Acid Complexes | HT29 (Colon Cancer) | 193.18 | [2] |
| Acridin-thiadiazole hybrid (Compound 28) | A549 (Lung Cancer) | Sub-micromolar | [8] |
| Arylsulfonamide (Compound 2C) | HCT-116 (Colon Cancer) | Data not available | [9] |
| Arylsulfonamide (Compound 2C) | MCF-7 (Breast Cancer) | Data not available | [9] |
| Arylsulfonamide (Compound 2C) | K-562 (Leukemia) | Data not available | [9] |
Mechanism of Action: G-Quadruplex Stabilization
Many small molecule telomerase inhibitors, including those based on pyridine and acridine scaffolds, are believed to exert their activity by stabilizing G-quadruplex structures in the telomeric DNA.[1][7] The G-rich single-stranded 3' overhang of telomeres can fold into these four-stranded structures. Stabilization of the G-quadruplex by a small molecule ligand can physically block the binding of telomerase, thereby inhibiting telomere elongation.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse library of potential pyridine-based telomerase inhibitors. The synthetic protocols provided herein offer a clear pathway for the generation of these compounds. The primary mechanism of action for many of these inhibitors is believed to be the stabilization of G-quadruplex structures within the telomeric DNA, leading to the inhibition of telomerase activity and subsequent cancer cell death. Further investigation into the structure-activity relationship of these compounds will be crucial for the development of potent and selective telomerase inhibitors for cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Human telomerase inhibition by substituted acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting telomerase for lung cancer: design and synthesis of acridine hybrids with in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Development of Protein Degrader Building Blocks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of protein degrader building blocks, particularly focusing on Proteolysis Targeting Chimeras (PROTACs), in the discovery and development of novel therapeutics. This document outlines the fundamental principles of targeted protein degradation, presents key quantitative data for building block optimization, details experimental protocols for evaluating degrader efficacy, and visualizes the underlying biological pathways and experimental workflows.
Introduction to Targeted Protein Degradation
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, degraders like PROTACs trigger the complete removal of the target protein.[2][3] This is achieved through bifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase.[4][5] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[6][7] This approach offers the potential to target proteins previously considered "undruggable" and to address drug resistance.[1][8]
The modular nature of PROTACs, consisting of a warhead for the POI, a ligand for the E3 ligase, and a connecting linker, allows for systematic optimization.[4][9] The selection and combination of these building blocks are critical for achieving potent and selective protein degradation.[10]
Core Signaling Pathway: The Ubiquitin-Proteasome System
The efficacy of PROTACs relies on hijacking the endogenous Ubiquitin-Proteasome System (UPS).[11][12] This is the primary pathway for selective protein degradation in eukaryotic cells.[12] The process begins with the PROTAC facilitating the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2][5] The E3 ligase then catalyzes the transfer of ubiquitin molecules to lysine residues on the target protein, forming a polyubiquitin chain.[11][12] This polyubiquitinated protein is then recognized and degraded by the proteasome, a large protein complex that breaks down tagged proteins into smaller peptides.[6][11]
Data Presentation: Impact of Building Blocks on Degradation Efficiency
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[13] A lower DC50 value indicates higher potency.[14] The choice of linker, including its length and composition, is a critical parameter that significantly influences these values.[2][13]
Table 1: Influence of PEG Linker Length on Target Protein Degradation
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 |
| ERα | CRBN | PEG | 12 | Less Potent | - |
| ERα | CRBN | PEG | 16 | More Potent | - |
Data compiled from multiple sources.[10][]
Table 2: Influence of Linker Composition on Degradation Efficiency
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) |
| CRBN | VHL | Alkyl (9 atoms) | Concentration-dependent degradation | - |
| CRBN | VHL | PEG (3 units) | Weak degradation | - |
Data compiled from a study on CRBN degradation.[10]
Experimental Protocols
A systematic approach to the design, synthesis, and biological evaluation of PROTACs is essential for developing potent and drug-like protein degraders.[14]
General Experimental Workflow for PROTAC Evaluation
The following diagram outlines a typical workflow for the optimization of PROTAC linkers and the overall evaluation of degrader candidates.[14]
Protocol: ERα Degradation Assay via Western Blot
This protocol can be used to assess the degradation of Estrogen Receptor α (ERα) in a cellular context.[13]
1. Cell Culture and Treatment:
-
Plate MCF7 breast cancer cells in 24-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the ERα-targeting PROTACs or a vehicle control (e.g., DMSO) for 48 hours.[13]
2. Cell Lysis:
-
Following treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
3. Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit to ensure equal protein loading for subsequent steps.[13]
4. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ERα.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to a loading control (e.g., β-actin or GAPDH).
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
The development of protein degrader building blocks represents a paradigm shift in drug discovery, offering a powerful strategy to target and eliminate disease-causing proteins.[3] A thorough understanding of the underlying biology, coupled with systematic screening and optimization of building blocks, is crucial for the successful development of novel degrader therapeutics. The protocols and data presented herein provide a foundational guide for researchers entering this exciting field.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. youtube.com [youtube.com]
- 4. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 5. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. fiveable.me [fiveable.me]
- 7. Building Blocks for Targeted Protein Degradation [evitachem.com]
- 8. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 6-Azaindoles in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azaindoles, also known as 1H-pyrrolo[2,3-c]pyridines, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. As bioisosteres of indoles, they possess a unique structural framework that allows for modulation of physicochemical properties, leading to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] The incorporation of a nitrogen atom in the benzene portion of the indole scaffold introduces a hydrogen bond acceptor, which can lead to enhanced binding affinity with biological targets.[2] Consequently, the 6-azaindole core is a privileged scaffold found in numerous biologically active molecules, including kinase inhibitors and antiviral agents.[3] This document provides detailed application notes, experimental protocols, and data for the synthesis of 6-azaindoles, focusing on methods relevant to medicinal chemistry research and drug development.
Applications in Medicinal Chemistry
The 6-azaindole scaffold is a key component in a variety of therapeutic agents due to its ability to mimic the natural purine structure, making it a valuable building block for kinase inhibitors.[2] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4] By competing with ATP for the kinase binding site, 6-azaindole derivatives can effectively modulate kinase activity.
A prominent example of a 6-azaindole-containing drug is Fostemsavir , an FDA-approved medication for the treatment of HIV-1 infection.[5] Fostemsavir is a prodrug of temsavir, which acts as a first-in-class attachment inhibitor by binding to the viral envelope glycoprotein gp120, thereby preventing the initial interaction of the virus with the host cell's CD4 receptor.[5][6] This mechanism of action provides a valuable therapeutic option for patients with multi-drug resistant HIV.
Data Presentation
The following tables summarize quantitative data for the synthesis of 6-azaindole derivatives via three common and effective methods: the Bartoli Indole Synthesis, the Batcho-Leimgruber Synthesis, and Palladium-Catalyzed Cross-Coupling Reactions.
Table 1: Bartoli Indole Synthesis of 6-Azaindoles
| Starting Material (Nitropyridine) | Product | Yield (%) | Reference |
| 4-Nitro-3-picoline | 6-Azaindole | 31 | [7] |
| 2-Chloro-3-nitropyridine | 7-Chloro-6-azaindole | 33 | [2] |
| 2-Fluoro-3-nitropyridine | 7-Fluoro-6-azaindole | 35 | [2] |
| 2-Bromo-3-nitropyridine | 7-Bromo-6-azaindole | 22 | [2] |
| 2-Methoxy-3-nitropyridine | 7-Methoxy-6-azaindole | 20 | [2] |
Table 2: Batcho-Leimgruber Synthesis of 6-Azaindoles
| Starting Material (Nitropyridine) | Product | Yield (%) | Reference |
| 4-Methyl-3-nitropyridine | 6-Azaindole | High (not specified) | [8] |
| 2-Chloro-4-methyl-3-nitropyridine | 7-Chloro-6-azaindole | High (not specified) | [8] |
Table 3: Palladium-Catalyzed Synthesis of 6-Azaindoles
| Starting Material | Alkyne/Amine | Catalyst/Conditions | Product | Yield (%) | Reference |
| 3-Amino-4-iodopyridine | Phenylacetylene | Pd(OAc)₂, PPh₃, CuI, Et₃N | 2-Phenyl-6-azaindole | 85 | [5] |
| 3-Amino-4-iodopyridine | 1-Hexyne | Pd(OAc)₂, PPh₃, CuI, Et₃N | 2-Butyl-6-azaindole | 78 | [5] |
| 3,4-Dibromopyridine | Phenylacetylene, Aniline | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 1-Phenyl-2-phenyl-6-azaindole | 80 | [2] |
Experimental Protocols
Protocol 1: Bartoli Indole Synthesis of 6-Azaindole
This protocol is adapted from the procedure reported by Fisher and Matzuk.[7]
Materials:
-
4-Nitro-3-picoline
-
Vinylmagnesium bromide (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
20% Aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve 4-nitro-3-picoline (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -40 °C.
-
Slowly add vinylmagnesium bromide (3.0 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of 20% aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 6-azaindole.
Protocol 2: Batcho-Leimgruber Synthesis of 6-Azaindole
This two-step protocol is a general method applicable to the synthesis of various indoles and azaindoles.[8]
Step 1: Formation of the Enamine
-
In a flask equipped with a reflux condenser, dissolve the starting 4-methyl-3-nitropyridine (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the mixture to reflux and stir for the time required for the reaction to complete (monitor by TLC).
-
After completion, cool the reaction mixture and remove the excess DMF-DMA under reduced pressure to yield the crude enamine intermediate.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from Step 1 in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalyst for hydrogenation, such as 10% Palladium on carbon (Pd/C) or Raney Nickel.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 6-azaindole.
Protocol 3: Palladium-Catalyzed Synthesis of 2-Substituted 6-Azaindoles
This protocol describes a Sonogashira coupling followed by cyclization.
Materials:
-
3-Amino-4-iodopyridine
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 3-amino-4-iodopyridine (1.0 eq), the terminal alkyne (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and CuI (0.1 eq).
-
Add the anhydrous solvent and triethylamine (2.0 eq).
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-substituted 6-azaindole.
Visualizations
Caption: Synthetic workflows for 6-azaindoles.
Caption: Fostemsavir's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed CC and CN Coupling Reactions [organic-chemistry.org]
- 3. baranlab.org [baranlab.org]
- 4. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Heterocyclic NO-Donors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of key classes of heterocyclic nitric oxide (NO)-donors. Detailed protocols for synthesis and relevant biological assays are included to facilitate research and development in this area.
Introduction to Heterocyclic NO-Donors
Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses.[1] The therapeutic potential of NO has led to the development of various NO-donor compounds. Heterocyclic NO-donors are of particular interest due to their enhanced stability, favorable pharmacokinetic profiles, and reduced propensity for inducing tolerance compared to traditional organic nitrates.[1][2] This document focuses on the synthesis and application of prominent classes of heterocyclic NO-donors, including furoxans, sydnonimines, and benzofuroxans.
I. Synthesis of Heterocyclic NO-Donors
A. Furoxans (1,2,5-Oxadiazole-2-oxides)
Furoxans are a well-established class of NO-donors that typically release NO in the presence of thiols.[3]
General Synthetic Strategy: Oxidation of α-Dioximes
A common and effective method for synthesizing furoxans is the oxidative cyclization of α-dioximes (glyoximes).
Experimental Protocol: Synthesis of Parent Furoxan
This protocol is adapted from the synthesis of the parent furoxan from glyoxime.[4]
Materials:
-
Glyoxime
-
Dichloromethane (CH₂Cl₂)
-
Nitrogen dioxide (NO₂) gas
-
Magnesium sulfate (MgSO₄)
-
Water (H₂O)
Procedure:
-
Suspend dry glyoxime (e.g., 20 g) in dichloromethane (e.g., 200 mL) in a flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet tube.
-
Heat the suspension to reflux.
-
Slowly bubble nitrogen dioxide gas through the refluxing suspension until the solid glyoxime has mostly dissolved (approximately 1.5 hours).
-
Stop the NO₂ flow and continue stirring at reflux for an additional 30 minutes.
-
Cool the reaction mixture and filter to remove any remaining solids.
-
Wash the filtrate three times with water (e.g., 3 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation to yield the furoxan product.
-
Purification can be achieved by column chromatography on silica gel using dichloromethane as the eluent, followed by distillation.[4]
Logical Workflow for Furoxan Synthesis
References
- 1. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Formyl-2-(methylsulfanyl)nicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthetic yield of 6-Formyl-2-(methylsulfanyl)nicotinonitrile. The guidance is structured around a plausible two-step synthetic route, addressing potential challenges in each stage.
Synthetic Pathway Overview
A viable synthetic approach to this compound involves a two-step process:
-
Step 1: Synthesis of 6-methyl-2-(methylsulfanyl)nicotinonitrile via nucleophilic aromatic substitution of 2-chloro-6-methylnicotinonitrile with a methylthiolate source.
-
Step 2: Selective oxidation of the methyl group of 6-methyl-2-(methylsulfanyl)nicotinonitrile to the corresponding aldehyde.
DOT Script for Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 6-methyl-2-(methylsulfanyl)nicotinonitrile
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material (2-chloro-6-methylnicotinonitrile) | 1. Inactive sodium thiomethoxide (NaSMe) due to oxidation or moisture. 2. Insufficient reaction temperature or time. 3. Poor quality of solvent (e.g., wet DMF). | 1. Use freshly prepared or commercially available high-purity NaSMe. Handle under an inert atmosphere (e.g., nitrogen or argon). 2. Gradually increase the reaction temperature (e.g., from room temperature to 60-80 °C) and monitor the reaction progress by TLC or LC-MS. Extend the reaction time if necessary. 3. Use anhydrous solvent. |
| Formation of side products | 1. Reaction with residual water leading to hydrolysis of the nitrile group. 2. Further reaction of the product. | 1. Ensure all reagents and solvents are anhydrous. 2. Monitor the reaction closely and stop it once the starting material is consumed to avoid potential side reactions. |
| Difficult purification of the product | 1. Presence of unreacted starting materials or reagents. 2. Similar polarity of product and impurities. | 1. Quench the reaction properly and perform an aqueous workup to remove salts and water-soluble impurities. 2. Utilize column chromatography with a carefully selected solvent system. Consider recrystallization from a suitable solvent system to improve purity. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the nucleophilic substitution reaction?
A1: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally effective for this type of reaction. DMF is a common choice.
Q2: What is the optimal temperature for this reaction?
A2: The reaction can often be initiated at room temperature, but gentle heating (e.g., 50-80 °C) may be required to drive the reaction to completion. It is recommended to monitor the reaction by TLC or LC-MS to determine the optimal temperature.
Q3: How can I prepare sodium thiomethoxide?
A3: Sodium thiomethoxide can be prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere, followed by bubbling methyl mercaptan gas through the solution or by reacting methanethiol with sodium methoxide. However, due to the toxicity and malodorous nature of methanethiol, using a commercially available solution of sodium thiomethoxide is often safer and more convenient.
Step 2: Selective Oxidation of 6-methyl-2-(methylsulfanyl)nicotinonitrile
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired aldehyde | 1. Over-oxidation to the corresponding carboxylic acid (6-carboxy-2-(methylsulfanyl)nicotinonitrile). 2. Incomplete reaction. 3. Degradation of the starting material or product under the reaction conditions. | 1. Use a milder oxidizing agent such as selenium dioxide (SeO2) or pyridinium chlorochromate (PCC).[1] Carefully control the stoichiometry of the oxidizing agent (use of a slight excess, e.g., 1.1-1.5 equivalents). 2. Increase the reaction time or temperature cautiously while monitoring for over-oxidation. 3. Screen different solvents and reaction temperatures to find optimal conditions that favor aldehyde formation and minimize degradation. |
| Formation of 6-carboxy-2-(methylsulfanyl)nicotinonitrile as a major byproduct | 1. Use of a strong oxidizing agent (e.g., KMnO4, CrO3). 2. Prolonged reaction time or excessive temperature. | 1. Switch to a milder oxidizing agent like SeO2 or PCC. 2. Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed or the desired product concentration is maximized. |
| Oxidation of the methylsulfanyl group | The methylsulfanyl group (-SMe) is susceptible to oxidation to sulfoxide (-S(O)Me) or sulfone (-SO2Me). | Use an oxidizing agent that is selective for the benzylic methyl group. SeO2 is often a good choice for this transformation. Avoid strong, non-selective oxidants. |
| Difficult purification | The product aldehyde may be sensitive to air oxidation. The polarity of the product and starting material may be similar. | Purify the product quickly after the reaction. Consider performing the purification under an inert atmosphere. Use column chromatography with an appropriate eluent system. Recrystallization may also be an effective purification method. |
Frequently Asked questions (FAQs)
Q1: Which oxidizing agent is best for this selective oxidation?
A1: Selenium dioxide (SeO2) is a classic and often effective reagent for the selective oxidation of benzylic methyl groups to aldehydes. Pyridinium chlorochromate (PCC) is another viable option, known for its mildness and ability to minimize over-oxidation to the carboxylic acid.[1]
Q2: What are the typical reaction conditions for oxidation with SeO2?
A2: The reaction is typically carried out in a solvent like dioxane or a mixture of dioxane and water at reflux temperature. The reaction time can vary from a few hours to overnight.
Q3: How can I monitor the progress of the oxidation reaction?
A3: Thin-layer chromatography (TLC) is a convenient method. The product aldehyde should have a different Rf value compared to the starting methyl compound and the over-oxidized carboxylic acid. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q4: What is the best way to purify the final product?
A4: Column chromatography on silica gel is a standard method for purifying the aldehyde. A solvent system of ethyl acetate and hexane is a good starting point for elution. Given the potential for the aldehyde to oxidize, it is advisable to handle the purified product under an inert atmosphere and store it at a low temperature.
Experimental Protocols
Step 1: Synthesis of 6-methyl-2-(methylsulfanyl)nicotinonitrile
DOT Script for Experimental Workflow (Step 1):
Caption: Workflow for the synthesis of 6-methyl-2-(methylsulfanyl)nicotinonitrile.
Materials:
-
2-chloro-6-methylnicotinonitrile
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-chloro-6-methylnicotinonitrile (1.0 eq) in anhydrous DMF.
-
To the stirred solution, add sodium thiomethoxide (1.1-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Step 2: Selective Oxidation of 6-methyl-2-(methylsulfanyl)nicotinonitrile
DOT Script for Experimental Workflow (Step 2):
References
identifying and minimizing side reactions in 6-Formyl-2-(methylsulfanyl)nicotinonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of 6-Formyl-2-(methylsulfanyl)nicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method is the selective oxidation of the corresponding methyl precursor, 6-methyl-2-(methylsulfanyl)nicotinonitrile, using an oxidizing agent such as selenium dioxide (SeO₂). This reaction specifically targets the methyl group at the 6-position of the pyridine ring.
Q2: What are the primary side reactions to be aware of during this synthesis?
The main potential side reactions include:
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Over-oxidation of the methyl group: The desired aldehyde can be further oxidized to a carboxylic acid, forming 2-(methylsulfanyl)-6-carboxynicotinonitrile.
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Oxidation of the methylsulfanyl group: The sulfur atom in the methylsulfanyl group (-SMe) is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (-S(O)Me) or sulfone (-SO₂Me) byproducts.
-
Formation of N-oxide: The nitrogen atom in the pyridine ring can be oxidized, resulting in the formation of an N-oxide derivative.
Q3: How can I minimize the over-oxidation of the methyl group to a carboxylic acid?
Careful control of reaction conditions is crucial. This includes:
-
Stoichiometry of the oxidizing agent: Using a precise molar equivalent of the oxidizing agent can help prevent excessive oxidation.
-
Reaction time and temperature: Monitoring the reaction progress closely and stopping it once the starting material is consumed can prevent the formation of the carboxylic acid byproduct. Lowering the reaction temperature may also help improve selectivity.
Q4: What measures can be taken to prevent the oxidation of the methylsulfanyl group?
The methylsulfanyl group's susceptibility to oxidation is a known challenge. To mitigate this:
-
Choice of oxidizing agent: While selenium dioxide is effective for methyl group oxidation, its reactivity can sometimes lead to sulfur oxidation. Exploring milder or more selective oxidizing agents may be beneficial.
-
Protective group strategy: Although more complex, temporarily protecting the methylsulfanyl group could be considered if sulfur oxidation is a persistent issue.
Q5: How do I remove selenium-containing byproducts after the reaction?
Selenium byproducts can often be removed through filtration of the crude reaction mixture, as elemental selenium and its salts are often insoluble in organic solvents. Further purification by column chromatography is typically required to remove any remaining traces.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired aldehyde product. | 1. Incomplete reaction. 2. Significant formation of side products (e.g., carboxylic acid, sulfoxide). 3. Suboptimal reaction temperature. | 1. Increase reaction time or slightly increase the amount of oxidizing agent. Monitor by TLC or LC-MS. 2. Refer to the strategies for minimizing specific side reactions below. 3. Optimize the reaction temperature. For SeO₂ oxidations, refluxing in a suitable solvent like toluene is common. |
| Presence of a significant amount of 2-(methylsulfanyl)-6-carboxynicotinonitrile. | Over-oxidation of the methyl group. | 1. Reduce the equivalents of the oxidizing agent. 2. Decrease the reaction time. 3. Consider a milder oxidizing agent. |
| Detection of impurities with higher molecular weight, possibly corresponding to sulfoxide or sulfone derivatives. | Oxidation of the methylsulfanyl group. | 1. Use a more selective oxidizing agent. 2. Carefully control the reaction temperature to avoid excessive heat. 3. Purify the product using column chromatography with a suitable solvent system to separate the oxidized sulfur species. |
| The product is difficult to purify from colored impurities. | Formation of colloidal selenium or other polymeric byproducts. | 1. Filter the reaction mixture through celite after completion to remove insoluble selenium byproducts. 2. Perform a charcoal treatment of the crude product solution. 3. Employ gradient column chromatography for better separation. |
Experimental Protocols
Key Experiment: Oxidation of 6-methyl-2-(methylsulfanyl)nicotinonitrile
This protocol describes a general procedure for the synthesis of this compound via selenium dioxide oxidation.
Materials:
-
6-methyl-2-(methylsulfanyl)nicotinonitrile
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Selenium dioxide (SeO₂)
-
Toluene (or other suitable solvent like dioxane)
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Celite
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Ethyl acetate
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Hexane
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Silica gel for column chromatography
Procedure:
-
To a solution of 6-methyl-2-(methylsulfanyl)nicotinonitrile in toluene, add a stoichiometric amount of selenium dioxide.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the precipitated black selenium byproduct. Wash the celite pad with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions during the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
troubleshooting crystallization and purification of 6-Formyl-2-(methylsulfanyl)nicotinonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization and purification of 6-Formyl-2-(methylsulfanyl)nicotinonitrile (CAS: 175277-27-7).
Physical and Chemical Properties
A summary of known physical and chemical properties is provided below to assist in purification strategy development.
| Property | Value | Source |
| CAS Number | 175277-27-7 | [1] |
| Molecular Formula | C₈H₆N₂OS | [1] |
| Molecular Weight | 178.21 g/mol | [1] |
| Melting Point | 140 °C | [2] |
| Boiling Point | 339.9 °C at 760 mmHg | [2] |
| LogP | 1.48768 | [2] |
Troubleshooting Crystallization and Purification
This section addresses common issues encountered during the crystallization and purification of this compound in a question-and-answer format.
Q1: My product has "oiled out" and will not crystallize. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated or cooled too quickly.
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Immediate Steps:
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Reheat the mixture until the oil fully redissolves.
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Add a small amount of additional solvent to reduce the saturation level.
-
Allow the solution to cool much more slowly. Consider letting it cool to room temperature on the benchtop before transferring to an ice bath.
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If available, add a seed crystal to encourage nucleation.
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Scratching the inside of the flask with a glass rod at the solvent line can also induce crystallization.
-
-
Underlying Cause and Long-Term Solution: The solvent system may be inappropriate. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures. If oiling out persists, consider a mixed solvent system. For example, dissolve the compound in a good solvent (e.g., ethanol, ethyl acetate) and slowly add a poor solvent (e.g., water, heptane) at an elevated temperature until turbidity is observed. Then, add a small amount of the good solvent to redissolve the turbidity and allow it to cool slowly.
Q2: I have obtained crystals, but the yield is very low. How can I improve it?
A2: Low yield can result from several factors, including the choice of solvent, the volume of solvent used, and premature crystallization.
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Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. If a significant amount of product remains in the mother liquor, you may need to select a different solvent or solvent system.
-
Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive volume of solvent will result in a lower recovery of the purified compound.
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Improving Recovery:
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Concentrate the mother liquor by evaporating some of the solvent and attempt a second crystallization.
-
Ensure the crystallization mixture is thoroughly cooled. Placing it in an ice bath or refrigerator for an extended period can help maximize crystal formation.
-
Q3: The purity of my crystallized product is not satisfactory. What are the likely causes and solutions?
A3: Poor purity after crystallization can be due to impurities being trapped within the crystal lattice or adhering to the crystal surface.
-
Causes:
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Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals that trap impurities.
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Inadequate Washing: Insufficient washing of the filtered crystals can leave behind mother liquor containing impurities.
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Oxidation: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid. This is a common impurity in aldehyde purifications.
-
-
Solutions:
-
Recrystallization: Perform a second recrystallization, ensuring slow cooling to promote the growth of larger, purer crystals.
-
Washing: Wash the filtered crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Column Chromatography: If impurities persist, purification by column chromatography may be necessary. A gradient of ethyl acetate in hexanes is a common starting point for compounds of this polarity. The aldehyde should elute before the more polar carboxylic acid impurity.
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Bisulfite Adduct Formation: For stubborn aldehyde purifications, forming a water-soluble bisulfite adduct can be an effective chemical purification method. The aldehyde can then be regenerated by basification.
-
Q4: My product is discolored (e.g., yellow or brown). How can I remove the color?
A4: Discoloration is often due to the presence of small amounts of highly colored impurities.
-
Solutions:
-
Activated Charcoal: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (1-2% by weight). Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal. The charcoal will adsorb many colored impurities.
-
Recrystallization: Sometimes, a simple recrystallization is sufficient to leave the colored impurities behind in the mother liquor.
-
Experimental Protocols
General Recrystallization Protocol for this compound
This is a general guideline. The choice of solvent and specific temperatures should be optimized for your particular sample.
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Solvent Selection: Based on the structure (a substituted aromatic nitrile), suitable starting solvents for screening include ethanol, isopropanol, acetonitrile, or a mixed solvent system like ethyl acetate/heptane or toluene/heptane.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.
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Decolorization (if necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for 2-5 minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step is crucial to prevent premature crystallization in the funnel.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently place the flask in an ice bath or refrigerator for at least 30 minutes.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals under vacuum to a constant weight. The melting point of the pure compound is reported to be 140 °C.[2]
Visualizations
The following diagram illustrates a logical workflow for troubleshooting common issues during the crystallization of this compound.
Caption: Troubleshooting workflow for crystallization.
References
optimization of reaction conditions (temperature, solvent, catalyst) for 6-Formyl-2-(methylsulfanyl)nicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Formyl-2-(methylsulfanyl)nicotinonitrile. The primary synthetic route addressed is the Vilsmeier-Haack formylation of 2-(methylsulfanyl)nicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method is the Vilsmeier-Haack reaction, which introduces a formyl (-CHO) group onto an electron-rich aromatic or heterocyclic ring. In this case, 2-(methylsulfanyl)nicotinonitrile is formylated using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Q2: What are the critical parameters to control in the Vilsmeier-Haack formylation of 2-(methylsulfanyl)nicotinonitrile?
The critical parameters that significantly influence the reaction's success and yield are:
-
Temperature: The reaction temperature affects the rate of reaction and the formation of byproducts.
-
Solvent: The choice of solvent can influence the solubility of reactants and the stability of the Vilsmeier reagent.
-
Catalyst/Reagent Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent (POCl₃ and DMF) is crucial for optimal conversion and minimizing side reactions.
Q3: What are the common side reactions observed during the formylation of 2-(methylsulfanyl)nicotinonitrile?
Common side reactions may include the formation of di-formylated products, decomposition of the starting material or product under harsh conditions, and reactions involving the methylsulfanyl group. Careful control of reaction parameters can minimize these undesired outcomes.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be quenched, extracted, and spotted on a TLC plate to observe the consumption of the starting material and the formation of the product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Issue | Potential Cause | Troubleshooting Action |
| Low or No Product Yield | Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh, high-purity POCl₃ and DMF. |
| Insufficiently Reactive Substrate: The electron-withdrawing nature of the nitrile group can deactivate the pyridine ring. | A higher reaction temperature or a larger excess of the Vilsmeier reagent may be required. | |
| Incomplete Reaction: The reaction time or temperature may be insufficient for complete conversion. | Monitor the reaction by TLC and consider extending the reaction time or gradually increasing the temperature. | |
| Formation of a Dark, Tarry Residue | Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to decomposition. | Perform the reaction at a lower temperature. Ensure a controlled and gradual addition of reagents. |
| Excessive Reagent: A large excess of the Vilsmeier reagent can lead to polymerization or degradation. | Optimize the stoichiometry of the Vilsmeier reagent. | |
| Multiple Products Observed on TLC | Side Reactions: Di-formylation or reaction at other positions on the pyridine ring may occur. | Use milder reaction conditions (lower temperature, shorter reaction time). Adjust the stoichiometry of the Vilsmeier reagent. |
| Impure Starting Material: Impurities in the 2-(methylsulfanyl)nicotinonitrile can lead to the formation of multiple products. | Ensure the purity of the starting material before proceeding with the reaction. | |
| Difficulty in Product Isolation | Product is Water-Soluble: The formylated product may have some solubility in the aqueous layer during work-up. | Saturate the aqueous layer with brine (NaCl solution) to decrease the polarity and improve extraction efficiency. |
| Emulsion Formation During Extraction: This can complicate the separation of aqueous and organic layers. | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 2-(methylsulfanyl)nicotinonitrile
This protocol is a representative procedure based on general Vilsmeier-Haack reaction conditions. Researchers should optimize the specific parameters for their experimental setup.
Materials:
-
2-(methylsulfanyl)nicotinonitrile
-
Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
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Crushed ice
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Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 eq.) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes.
-
Formylation Reaction: Dissolve 2-(methylsulfanyl)nicotinonitrile (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to a predetermined temperature (e.g., 60-80 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with DCM (3 x volume). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Data Presentation
Table 1: Optimization of Reaction Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 40 | 12 | 35 | Incomplete conversion |
| 2 | 60 | 8 | 65 | Good conversion, minor byproducts |
| 3 | 80 | 6 | 75 | High conversion, some decomposition |
| 4 | 100 | 4 | 50 | Significant decomposition observed |
Table 2: Optimization of Solvent
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 60 | 8 | 65 |
| 2 | 1,2-Dichloroethane (DCE) | 80 | 6 | 78 |
| 3 | Acetonitrile (MeCN) | 80 | 8 | 55 |
| 4 | N,N-Dimethylformamide (DMF) | 80 | 6 | 70 |
Table 3: Optimization of Catalyst/Reagent Ratio
| Entry | Substrate:POCl₃:DMF | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1:1.1:2.2 | 80 | 8 | 60 |
| 2 | 1:1.5:3.0 | 80 | 6 | 78 |
| 3 | 1:2.0:4.0 | 80 | 6 | 75 |
| 4 | 1:3.0:6.0 | 80 | 6 | 68 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis.
long-term stability and storage issues of 6-Formyl-2-(methylsulfanyl)nicotinonitrile
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability and storage of 6-Formyl-2-(methylsulfanyl)nicotinonitrile, along with troubleshooting for common issues encountered during its handling and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] The compound should be protected from moisture and air. For extended storage, flushing the container with an inert gas like argon or nitrogen is recommended.
Q2: What is the appearance of pure this compound and what do color changes indicate?
A2: Pure this compound is typically an orange crystalline solid. A change in color, such as darkening or the appearance of brown impurities, may indicate degradation. Older samples of similar pyridine aldehydes are often brown-colored due to the formation of impurities.[2]
Q3: Is this compound sensitive to air or moisture?
A3: Yes, similar to other pyridinecarboxaldehydes, this compound is sensitive to air and moisture.[3] The aldehyde functional group is susceptible to oxidation, which can be accelerated by exposure to air. Therefore, it is crucial to handle the compound under an inert atmosphere whenever possible and to minimize its exposure to the ambient environment.
Q4: What are the known incompatibilities for this compound?
A4: this compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Degradation of the compound due to improper storage or handling. | 1. Check the appearance of your stock for any color change. 2. Verify the purity of your sample using a recommended analytical method (see Experimental Protocols). 3. If degradation is confirmed, use a fresh, unopened vial of the compound for your experiments. |
| Compound has changed color (e.g., darkened) | Oxidation of the aldehyde group or other degradation pathways. | 1. It is highly recommended to assess the purity of the material before use. 2. A simple purity check can be performed using TLC to look for additional spots compared to a fresh sample. 3. For quantitative assessment, use the qNMR protocol provided below. |
| Difficulty dissolving the compound | The compound may have degraded to less soluble impurities. | 1. Confirm the recommended solvent for your experiment. 2. If solubility issues persist with a previously reliable solvent, it may be a sign of impurity. 3. Assess the purity of the compound. |
Experimental Protocols
Protocol 1: Purity Determination by Quantitative ¹H NMR (qNMR)
This protocol provides a method to determine the purity of this compound using an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
Analytical balance
Procedure:
-
Accurately weigh approximately 5-10 mg of the internal standard into a clean, dry vial.
-
Accurately weigh approximately 15-20 mg of the this compound sample into the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
-
Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P_standard = Purity of the internal standard
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Purification of 6-Formyl-2-(methylsulfanyl)nicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Formyl-2-(methylsulfanyl)nicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective purification techniques for this compound, which is a crystalline powder, are recrystallization and column chromatography.[1][2] The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Q2: What are the likely impurities I might encounter during the purification of this compound?
A2: While specific impurities depend on the synthetic route, common contaminants in related nicotinonitrile syntheses can include unreacted starting materials, byproducts from side reactions, and residual solvents.[1] For instance, if the synthesis involves the oxidation of a corresponding alcohol, you might find unreacted alcohol or over-oxidized carboxylic acid. Similarly, reactions involving nucleophilic substitution could have unreacted precursors as impurities.[1]
Q3: My compound has a low melting point and appears oily. Can I still use recrystallization?
A3: Recrystallization is most effective for solid compounds. If your product is an oil or has a very low melting point, column chromatography is the recommended purification method.[1] In some specific cases, it might be possible to convert an oily product into a solid salt by reacting it with an appropriate acid or base, which can then be purified by recrystallization.[1]
Q4: How do I select an appropriate solvent for the recrystallization of this compound?
A4: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities, on the other hand, should either be insoluble at high temperatures or remain soluble at low temperatures. A trial-and-error approach with small amounts of the crude product and different solvents (e.g., ethanol, methanol, ethyl acetate, toluene) is often necessary to find the optimal solvent or solvent mixture.
Q5: What analytical techniques can I use to assess the purity of my final product?
A5: To determine the purity of your this compound, you can use techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5] Melting point analysis can also be a good indicator of purity, as impurities tend to broaden and depress the melting range.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Crystals do not form upon cooling. | Too much solvent was used. | Reduce the solvent volume by evaporation and allow the solution to cool again.[1] |
| The solution is supersaturated. | Induce crystallization by adding a seed crystal of the pure compound or by scratching the inner surface of the flask with a glass rod at the solvent's surface.[1] | |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent or a solvent mixture. |
| The rate of cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| The recovered crystals are still impure. | The crystals were not washed properly. | Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.[1] |
| Insoluble impurities were not removed. | Perform a hot filtration step to remove any insoluble material before allowing the solution to cool and crystallize.[1] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of compounds. | The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks.[1] |
| The incorrect eluent or solvent system was used. | Optimize the solvent system using Thin-Layer Chromatography (TLC) beforehand. Aim for an Rf value of around 0.2-0.3 for the target compound.[6] | |
| The compound does not elute from the column. | The eluting solvent is not polar enough. | Gradually increase the polarity of the eluting solvent. This can be achieved by slowly increasing the percentage of the more polar solvent in your mixture.[1] |
| The compound elutes too quickly. | The eluting solvent is too polar. | Decrease the polarity of the eluting solvent by increasing the proportion of the non-polar solvent in your mixture. |
Experimental Protocols
General Recrystallization Procedure
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Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can help to maximize the yield of crystals.[1]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]
-
Drying: Dry the purified crystals, for example, in a vacuum oven, until a constant weight is achieved.[1]
General Column Chromatography Procedure
-
Column Preparation: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Then, add a small layer of sand. Prepare a slurry of silica gel in the initial eluting solvent and pour it into the column, ensuring even packing without air bubbles. Add another layer of sand on top of the silica gel.[6]
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.[1]
-
Elution: Begin eluting the sample through the column with the chosen solvent system. Gradually increase the solvent polarity if necessary to elute the compounds.
-
Fraction Collection: Collect the eluent in separate fractions.[3]
-
Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure desired product.[1][3]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Troubleshooting logic for common recrystallization issues.
Caption: General workflow for purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 175277-27-7 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
- 6. Chromatography [chem.rochester.edu]
common challenges in the handling and use of 6-Formyl-2-(methylsulfanyl)nicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Formyl-2-(methylsulfanyl)nicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. Avoid exposure to moisture, strong oxidizing agents, and strong bases.
Q2: What are the main safety hazards associated with this compound?
A2: This compound is harmful if swallowed, inhaled, or in contact with skin. It can cause skin, eye, and respiratory irritation. Always handle this compound in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
Q3: In which solvents is this compound soluble?
A3: The compound is insoluble in water. It is anticipated to be soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). However, its stability in these solvents may vary, especially at elevated temperatures. It is recommended to prepare solutions fresh before use.
Troubleshooting Guides
This section provides troubleshooting for common reactions involving this compound.
Knoevenagel Condensation
The aldehyde group of this compound can undergo Knoevenagel condensation with active methylene compounds.
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
Dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, toluene, or DMF).
-
Add a catalytic amount of a base (e.g., piperidine, triethylamine, or potassium carbonate).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting Common Issues in Knoevenagel Condensation
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use a freshly opened or purified catalyst. |
| Low reaction temperature | Gradually increase the reaction temperature and monitor for product formation. | |
| Steric hindrance from the active methylene compound | Use a stronger base or a more activating solvent. | |
| Formation of multiple products | Side reactions of the nitrile or methylsulfanyl group | Use milder reaction conditions (lower temperature, weaker base). |
| Polymerization of the starting material or product | Add a polymerization inhibitor or use a more dilute solution. | |
| Difficult purification | Product has similar polarity to starting materials | Try a different solvent system for column chromatography or consider recrystallization from various solvents. |
| Oily product that does not crystallize | Attempt to form a salt of the product if it has acidic or basic properties, or purify by preparative TLC or HPLC. |
Reductive Amination
The aldehyde group can be converted to an amine via reductive amination.
Experimental Protocol: General Procedure for Reductive Amination
-
Dissolve this compound (1 equivalent) and the desired amine (1-1.5 equivalents) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).
-
Add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, or sodium cyanoborohydride) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting Common Issues in Reductive Amination
| Problem | Possible Cause | Suggested Solution |
| Low yield of the desired amine | Incomplete imine formation | Pre-form the imine before adding the reducing agent, sometimes with the use of a dehydrating agent like molecular sieves. |
| Reduction of the aldehyde to an alcohol | Add the reducing agent slowly at a lower temperature. Use a milder reducing agent like sodium triacetoxyborohydride. | |
| Over-alkylation to form a tertiary amine | Use a larger excess of the primary amine. | |
| Presence of unreacted starting material | Inactive reducing agent | Use a fresh batch of the reducing agent. |
| Insufficient reaction time | Allow the reaction to stir for a longer period. | |
| Side reaction with the nitrile group | Reduction of the nitrile group | Use a chemoselective reducing agent that does not reduce nitriles under the reaction conditions. |
Oxidation of the Methylsulfanyl Group
The methylsulfanyl group is susceptible to oxidation to a sulfoxide or sulfone, which can alter the electronic properties and reactivity of the molecule.
Troubleshooting Unwanted Oxidation
| Problem | Possible Cause | Suggested Solution |
| Formation of sulfoxide or sulfone byproducts | Use of strong oxidizing agents in subsequent reaction steps | Choose milder and more selective oxidizing agents. Protect the methylsulfanyl group if necessary. |
| Prolonged exposure to air during workup or storage | Work under an inert atmosphere (nitrogen or argon). Store the compound and its derivatives protected from light and air. | |
| Reaction with peroxide-containing solvents | Use freshly distilled and peroxide-free solvents. |
Visualizing Experimental and Logical Workflows
Below are diagrams illustrating common experimental workflows and logical troubleshooting paths.
Caption: A generalized workflow for reactions involving this compound.
Technical Support Center: 6-Formyl-2-(methylsulfanyl)nicotinonitrile in Scale-Up Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Formyl-2-(methylsulfanyl)nicotinonitrile. The following sections address common issues encountered during the scale-up of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups of this compound and their reactivity?
A1: this compound possesses three key functional groups:
-
Formyl Group (-CHO): An aldehyde group that is susceptible to oxidation, reduction, and nucleophilic attack. It is the primary site for reactions like reductive amination and Knoevenagel condensation.
-
Nitrile Group (-CN): A cyano group that can undergo hydrolysis, reduction, or participate in cycloaddition reactions.
-
Methylsulfanyl Group (-SCH3): A thioether group that can be oxidized to sulfoxide or sulfone, which can alter the electronic properties of the molecule and potentially be used as a leaving group.
Q2: What are the major challenges when scaling up reactions with this compound?
A2: Scaling up reactions with this compound presents several challenges:
-
Exothermic Reactions: Many reactions involving the formyl group, such as reductive aminations, can be exothermic. Heat dissipation becomes critical at a larger scale to avoid side reactions and ensure safety.
-
Mixing and Mass Transfer: Ensuring homogenous mixing in large reactors is crucial to maintain consistent reaction rates and prevent localized "hot spots" or high concentrations of reagents, which can lead to impurity formation.
-
Impurity Profile: Side reactions that are negligible at the lab scale can become significant during scale-up, leading to a more complex impurity profile and challenging purification.
-
Product Isolation and Purification: The physical properties of the product, such as solubility and crystallinity, may behave differently at a larger scale, requiring optimization of isolation and purification procedures like crystallization or chromatography.
Q3: Are there any known incompatibilities of this compound?
A3: While specific incompatibility data is limited, based on its functional groups, potential incompatibilities could include:
-
Strong Oxidizing Agents: Can lead to the uncontrolled oxidation of the formyl and methylsulfanyl groups.
-
Strong Reducing Agents: May reduce both the formyl and nitrile groups if not controlled selectively.
-
Strong Bases: Can promote side reactions like Cannizzaro reaction of the aldehyde or hydrolysis of the nitrile.
Troubleshooting Guides
This section provides troubleshooting for specific reaction types commonly performed with this compound.
Guide 1: Reductive Amination
Reaction: Formation of an amine by reacting this compound with a primary or secondary amine in the presence of a reducing agent.
Common Problems and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | - Insufficient reducing agent.- Poor quality of amine or solvent.- Reaction temperature too low. | - Increase the equivalents of the reducing agent incrementally.- Ensure all reagents and solvents are pure and dry.- Gradually increase the reaction temperature while monitoring for side products. |
| Formation of Impurities | - Over-reduction of the nitrile group.- Formation of dialkylated amine.- Aldehyde self-condensation. | - Use a milder reducing agent (e.g., sodium triacetoxyborohydride instead of sodium borohydride).- Control the stoichiometry of the amine.- Add the reducing agent slowly to the mixture of the aldehyde and amine. |
| Difficult Product Isolation | - Product is an oil or poorly crystalline.- Emulsion formation during workup. | - Attempt to isolate the product as a salt (e.g., hydrochloride).- Use a different solvent system for extraction or add brine to break emulsions. |
Experimental Protocol: Scale-Up of Reductive Amination
-
Setup: A 10L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with this compound (1 kg, 5.61 mol) and dichloromethane (5 L).
-
Amine Addition: The primary amine (1.1 eq, 6.17 mol) is added to the stirred solution.
-
Cooling: The mixture is cooled to 0-5 °C.
-
Reducing Agent Addition: Sodium triacetoxyborohydride (1.5 eq, 8.42 mol) is added portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: The reaction is monitored by HPLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: The reaction is slowly quenched with a saturated aqueous solution of sodium bicarbonate (2 L).
-
Workup: The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 1 L). The combined organic layers are washed with brine, dried over sodium sulfate, and filtered.
-
Isolation: The solvent is removed under reduced pressure to yield the crude product, which is then purified by crystallization or column chromatography.
Workflow Diagram: Reductive Amination Scale-Up
Caption: Workflow for the scaled-up reductive amination of this compound.
Guide 2: Knoevenagel Condensation
Reaction: Condensation of this compound with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.
Common Problems and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Catalyst deactivation.- Insufficient reaction time or temperature. | - Use a fresh catalyst or increase catalyst loading.- Gradually increase the reaction temperature and monitor progress. |
| Polymerization/Side Products | - Catalyst is too strong.- High reaction temperature. | - Use a milder base (e.g., piperidine, triethylamine).- Maintain a lower reaction temperature. |
| Product Precipitation | - Product has low solubility in the reaction solvent. | - Choose a solvent in which the product is more soluble at the reaction temperature.- Perform a solvent screen at the lab scale before scaling up. |
Experimental Protocol: Scale-Up of Knoevenagel Condensation
-
Setup: A 20L reactor is charged with this compound (1.5 kg, 8.42 mol), malononitrile (1.1 eq, 9.26 mol), and toluene (10 L).
-
Catalyst Addition: Piperidine (0.1 eq, 0.84 mol) is added.
-
Reaction: The mixture is heated to reflux with a Dean-Stark trap to remove water.
-
Monitoring: The reaction is monitored by TLC or HPLC until completion (typically 4-6 hours).
-
Cooling and Isolation: The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
Washing: The solid is washed with cold toluene and then heptane to remove impurities.
-
Drying: The product is dried under vacuum.
Logical Relationship Diagram: Knoevenagel Condensation Troubleshooting
Caption: Troubleshooting logic for Knoevenagel condensation scale-up.
Guide 3: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
Reaction: Cyclocondensation of this compound with a suitable amine-containing reagent like guanidine or urea to form a fused heterocyclic system.
Common Problems and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete cyclization.- Decomposition of starting material or product at high temperatures. | - Optimize the reaction temperature and time.- Screen different solvents to improve solubility and stability.- Consider a two-step approach if one-pot is inefficient. |
| Formation of Isomers | - Ambiguous cyclization pathways. | - Control the reaction conditions (pH, temperature) to favor the desired isomer.- This may require significant process development. |
| Purification Challenges | - Product and starting materials have similar polarities.- Product is poorly soluble. | - Optimize the crystallization solvent system.- If chromatography is necessary, explore different stationary and mobile phases. |
Experimental Protocol: Representative Scale-Up for Pyrimido[4,5-d]pyrimidine Synthesis
-
Setup: A 5L three-neck flask is equipped with a mechanical stirrer, reflux condenser, and temperature probe.
-
Reagents: this compound (500 g, 2.81 mol), guanidine hydrochloride (1.2 eq, 3.37 mol), and sodium ethoxide (2.5 eq, 7.03 mol) are charged into the reactor with ethanol (3 L).
-
Reaction: The mixture is heated to reflux for 8-12 hours.
-
Monitoring: The reaction is monitored by HPLC.
-
Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is suspended in water, and the pH is adjusted to neutral with HCl.
-
Isolation: The resulting solid is filtered, washed with water, and then with a small amount of cold ethanol.
-
Drying: The product is dried in a vacuum oven.
Signaling Pathway Analogy: Reaction Progression
Caption: Simplified representation of the reaction pathway for pyrimido[4,5-d]pyrimidine synthesis.
exploring alternative synthetic routes for higher purity 6-Formyl-2-(methylsulfanyl)nicotinonitrile
Welcome to the technical support center for the synthesis of 6-Formyl-2-(methylsulfanyl)nicotinonitrile. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and alternative synthetic routes to achieve higher purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The primary methods for synthesizing this compound involve the formylation of a pre-functionalized pyridine ring. The two main approaches explored in this guide are:
-
Route A: Vilsmeier-Haack Formylation of a 2-(methylsulfanyl)nicotinonitrile precursor. This is a widely used method for introducing a formyl group to an electron-rich aromatic or heteroaromatic ring.
-
Route B: Oxidation of a Hydroxymethyl Precursor , which involves the synthesis of 6-(hydroxymethyl)-2-(methylsulfanyl)nicotinonitrile followed by its selective oxidation to the desired aldehyde.
Q2: I am struggling with low yields in my Vilsmeier-Haack formylation. What are the potential causes?
A2: Low yields in a Vilsmeier-Haack reaction can stem from several factors:
-
Inactive Vilsmeier Reagent: The reagent is sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used. It is best to prepare the reagent fresh for each reaction.
-
Insufficient Reaction Temperature: While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent formylation step may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature.
-
Substrate Reactivity: The electron density of the pyridine ring influences the reaction rate. If your starting material is not sufficiently electron-rich, the reaction may be sluggish.
Q3: My final product is a persistent oil, making purification by recrystallization impossible. What should I do?
A3: If your product "oils out" during recrystallization, it indicates that the melting point of the solid is lower than the boiling point of the solvent, or that significant impurities are present. In this case, column chromatography is the recommended purification method. If you are committed to recrystallization, you could attempt to use a lower-boiling point solvent system, or try to induce crystallization by scratching the inside of the flask or adding a seed crystal.
Q4: What are the typical impurities I should expect in the synthesis of this compound?
A4: Common impurities depend on the synthetic route. For the Vilsmeier-Haack reaction, you might encounter unreacted starting material, di-formylated products, or hydrolysis byproducts if the workup is not carefully controlled. In the oxidation route, residual starting alcohol or over-oxidized carboxylic acid are potential impurities.
Troubleshooting Guides
Route A: Vilsmeier-Haack Formylation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is flame- or oven-dried. Use anhydrous DMF and fresh POCl₃. Prepare the reagent at 0°C and use it immediately. |
| Insufficiently activated substrate. | For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature. | |
| Reaction not run to completion. | Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature. | |
| Formation of a Dark, Tarry Residue | Reaction overheating. | Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent. Use an ice bath. |
| Impure starting materials or solvents. | Use purified, high-purity starting materials and anhydrous solvents. | |
| Multiple Products Observed on TLC | Side reactions such as di-formylation. | Optimize the stoichiometry of the Vilsmeier reagent. A large excess may lead to side products. |
| Decomposition of product or starting material. | Ensure the reaction temperature is not too high and the reaction time is not excessively long. | |
| Difficult Product Isolation | Product is highly soluble in the aqueous phase. | Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). |
| Emulsion formation during workup. | Add brine to the aqueous layer to break the emulsion. |
Route B: Oxidation of 6-Hydroxymethyl-2-(methylsulfanyl)nicotinonitrile
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Oxidation | Insufficient amount of oxidizing agent. | Use a larger excess of the oxidizing agent (e.g., MnO₂). |
| Deactivated oxidizing agent. | Use freshly activated MnO₂. | |
| Inefficient stirring. | Ensure vigorous stirring to maintain good contact between the solid oxidizing agent and the substrate in solution. | |
| Over-oxidation to Carboxylic Acid | Use of too strong an oxidizing agent. | Use a mild and selective oxidizing agent like manganese dioxide (MnO₂). |
| Prolonged reaction time or excessive temperature. | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. | |
| Difficult Purification | Product and starting material have similar polarity. | Utilize column chromatography with a carefully selected eluent system to achieve good separation. Gradient elution may be necessary. |
| Product is a low-melting solid. | If recrystallization is difficult, purify by column chromatography first and then attempt recrystallization of the purer material. |
Experimental Protocols & Data
Route A: Vilsmeier-Haack Formylation of 2-(methylsulfanyl)nicotinonitrile
This protocol is adapted from standard Vilsmeier-Haack procedures.
Experimental Protocol:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes after the addition is complete.
-
Formylation: Dissolve 2-(methylsulfanyl)nicotinonitrile (1 equivalent) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to 0°C and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
| Parameter | Route A: Vilsmeier-Haack |
| Starting Material | 2-(methylsulfanyl)nicotinonitrile |
| Key Reagents | POCl₃, DMF |
| Typical Yield | 60-75% |
| Reported Purity | >95% after chromatography |
| Potential Impurities | Unreacted starting material, di-formylated product |
Route B: Oxidation of 6-Hydroxymethyl-2-(methylsulfanyl)nicotinonitrile
This route offers an alternative with potentially milder conditions for the final step, which can lead to higher purity.
Experimental Protocol:
-
Synthesis of the Alcohol Precursor: (A detailed protocol for the synthesis of 6-hydroxymethyl-2-(methylsulfanyl)nicotinonitrile would be inserted here, for example, via reduction of a corresponding ester or carboxylic acid).
-
Oxidation: To a solution of 6-hydroxymethyl-2-(methylsulfanyl)nicotinonitrile (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform), add activated manganese dioxide (MnO₂, 5-10 equivalents).
-
Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
| Parameter | Route B: Oxidation |
| Starting Material | 6-Hydroxymethyl-2-(methylsulfanyl)nicotinonitrile |
| Key Reagents | Activated MnO₂ |
| Typical Yield | 70-85% |
| Reported Purity | >98% after chromatography |
| Potential Impurities | Unreacted alcohol, over-oxidized carboxylic acid |
Visualizations
Caption: Workflow for Route A: Vilsmeier-Haack Formylation.
Validation & Comparative
comparative reactivity analysis of 6-Formyl-2-(methylsulfanyl)nicotinonitrile with other aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 6-Formyl-2-(methylsulfanyl)nicotinonitrile with other aromatic and heteroaromatic aldehydes. The comparison is based on established principles of physical organic chemistry, supported by experimental data for analogous compounds. Due to the limited availability of direct kinetic studies on this compound, its reactivity is inferred from its structural and electronic properties in relation to well-characterized aldehydes.
The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by both electronic and steric effects of the substituents on the aromatic or heteroaromatic ring.[1][2] Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, increasing its susceptibility to nucleophilic attack, while electron-donating groups have the opposite effect.[3][4] Steric hindrance around the formyl group can also impede the approach of a nucleophile, thereby reducing the reaction rate.[5]
Qualitative Reactivity Comparison
The table below provides a qualitative comparison of the expected reactivity of this compound with a selection of other aldehydes in typical nucleophilic addition reactions. The reactivity is predicted based on the electronic nature of the substituents.
| Aldehyde | Structure | Substituents & Effects | Predicted Relative Reactivity |
| 4-Nitrobenzaldehyde | O=C(C6=CC=C(N(=O)=O)C=C6)C | -NO₂ (Strongly electron-withdrawing) | Very High |
| This compound | O=C(C1=NC(SC)=CC=C1C#N)C | -CN, Pyridine N (Strongly electron-withdrawing), -SCH₃ (Weakly electron-donating by resonance, weakly electron-withdrawing by induction) | High |
| Pyridine-2-carbaldehyde | O=C(C1=NC=CC=C1)C | Pyridine N (Electron-withdrawing) | Medium-High |
| Benzaldehyde | O=C(C1=CC=CC=C1)C | -H (Neutral reference) | Medium |
| 4-Methylbenzaldehyde | O=C(C1=CC=C(C)C=C1)C | -CH₃ (Weakly electron-donating) | Medium-Low |
| 4-Methoxybenzaldehyde | O=C(C1=CC=C(OC)C=C1)C | -OCH₃ (Strongly electron-donating by resonance) | Low |
Analysis of this compound Reactivity:
The high reactivity of this compound is predicted due to the cumulative electron-withdrawing effects of the cyano group at the 3-position and the nitrogen atom within the pyridine ring. These groups significantly increase the electrophilicity of the formyl carbon. The methylsulfanyl group at the 2-position is expected to have a less pronounced, slightly counteracting electron-donating effect through resonance. Overall, the strong electron-withdrawing character of the substituted pyridine ring is anticipated to make this aldehyde more reactive than benzaldehyde and pyridine-2-carbaldehyde, and likely comparable to nitro-substituted benzaldehydes.
Quantitative Data from Analogous Systems
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which depends on the reaction type). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.[8] For nucleophilic additions to benzaldehydes, ρ values are typically positive, confirming that electron-withdrawing substituents enhance reactivity.[9]
The following table summarizes hypothetical relative rate constants for a generic nucleophilic addition reaction, illustrating the expected trend based on substituent effects.
| Aldehyde | Key Substituent | Hammett Constant (σₚ) | Hypothetical Relative Rate Constant (k_rel) |
| 4-Nitrobenzaldehyde | -NO₂ | 0.78 | ~10 |
| Benzaldehyde | -H | 0.00 | 1 |
| 4-Methylbenzaldehyde | -CH₃ | -0.17 | ~0.5 |
| 4-Methoxybenzaldehyde | -OCH₃ | -0.27 | ~0.2 |
Experimental Protocols
To quantitatively assess and compare the reactivity of this compound, a kinetic study of a well-understood reaction, such as the Wittig reaction, can be performed.
Protocol: Kinetic Analysis of the Wittig Reaction with Substituted Aldehydes
Objective: To determine the second-order rate constants for the reaction of a series of aldehydes with a stabilized phosphorus ylide, and to compare the reactivity of this compound with other aldehydes.
Materials:
-
This compound
-
Benzaldehyde (and other comparative aldehydes)
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide solution (e.g., 10 M)
-
Dichloromethane (or another suitable solvent)
-
UV-Vis Spectrophotometer
-
Stirred, thermostatted cuvette holder
Procedure:
-
Preparation of the Ylide: A fresh solution of the phosphorus ylide is prepared by reacting benzyltriphenylphosphonium chloride with a strong base like sodium hydroxide in a biphasic system (e.g., dichloromethane and aqueous NaOH). The colored ylide is then separated in the organic phase.
-
Kinetic Measurements:
-
A solution of the aldehyde in the chosen solvent is placed in a thermostatted cuvette.
-
The reaction is initiated by injecting a solution of the ylide into the cuvette.
-
The disappearance of the colored ylide is monitored over time by measuring the decrease in absorbance at its λ_max using a UV-Vis spectrophotometer.
-
The reaction is carried out under pseudo-first-order conditions, with a large excess of the aldehyde.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k') is determined from the slope of a plot of ln(Absorbance) versus time.
-
The second-order rate constant (k) is calculated by dividing k' by the concentration of the aldehyde.
-
The procedure is repeated for each aldehyde under identical conditions to allow for a direct comparison of their reactivities.
-
Visualizing Reactivity Factors
The following diagram illustrates the key electronic factors that influence the reactivity of an aromatic aldehyde towards nucleophilic attack.
Caption: Factors influencing the electrophilicity and reactivity of the carbonyl carbon in aromatic aldehydes.
This guide provides a framework for understanding and comparing the reactivity of this compound. For definitive quantitative comparisons, direct experimental kinetic studies are recommended.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. books.rsc.org [books.rsc.org]
comparative study of different synthetic methodologies for 6-Formyl-2-(methylsulfanyl)nicotinonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of innovation. This guide provides a comparative analysis of synthetic methodologies for 6-Formyl-2-(methylsulfanyl)nicotinonitrile, a key intermediate in the development of various therapeutic agents. Below, we detail two distinct synthetic pathways, presenting quantitative data, comprehensive experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for your research needs.
Method 1: Oxidation of 6-(hydroxymethyl)-2-(methylsulfanyl)nicotinonitrile
This approach relies on the selective oxidation of a primary alcohol to an aldehyde using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This method is often favored for its mild reaction conditions and high selectivity for the oxidation of allylic and benzylic alcohols.
Method 2: S-methylation and Formylation of 2-Mercapto-6-methylnicotinonitrile
This two-step pathway involves the initial S-methylation of a thiol-containing precursor, followed by the oxidation of the methyl group at the 6-position to introduce the formyl group. This route offers an alternative starting point and chemical strategy for accessing the target molecule.
Comparative Data of Synthetic Methodologies
| Parameter | Method 1: Oxidation with DDQ | Method 2: S-methylation and Formylation |
| Starting Material | 6-(hydroxymethyl)-2-(methylsulfanyl)nicotinonitrile | 2-Mercapto-6-methylnicotinonitrile |
| Key Reagents | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Methyl iodide, Oxidizing agent (e.g., SeO2) |
| Solvent | Dichloromethane (DCM) | Toluene |
| Reaction Temperature | Room Temperature | Reflux |
| Reaction Time | 2 hours | 12 hours |
| Yield | 85%[1] | Not explicitly reported for the final step |
| Purification | Column Chromatography | Column Chromatography |
Experimental Protocols
Method 1: Oxidation of 6-(hydroxymethyl)-2-(methylsulfanyl)nicotinonitrile
To a solution of 6-(hydroxymethyl)-2-(methylsulfanyl)nicotinonitrile (1.0 g, 5.1 mmol) in dichloromethane (20 mL) is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.7 g, 7.6 mmol). The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.[1]
Method 2: S-methylation and Formylation of 2-Mercapto-6-methylnicotinonitrile
Step A: Synthesis of 6-methyl-2-(methylsulfanyl)nicotinonitrile To a solution of 2-mercapto-6-methylnicotinonitrile (1.0 g, 6.6 mmol) in a suitable solvent such as methanol is added a base (e.g., sodium methoxide). Methyl iodide (1.0 g, 7.0 mmol) is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to yield 6-methyl-2-(methylsulfanyl)nicotinonitrile.
Step B: Synthesis of this compound A mixture of 6-methyl-2-(methylsulfanyl)nicotinonitrile (1.0 g, 5.7 mmol) and selenium dioxide (SeO2) (0.76 g, 6.8 mmol) in toluene is heated at reflux for 12 hours. After cooling to room temperature, the reaction mixture is filtered to remove the selenium byproduct. The filtrate is concentrated, and the residue is purified by column chromatography to yield this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic methodologies described.
Caption: Workflow for the synthesis via oxidation with DDQ.
Caption: Two-step synthesis via S-methylation and subsequent formylation.
References
A Comparative Analysis of the Biological Activities of 6-Formyl-2-(methylsulfanyl)nicotinonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
The nicotinonitrile scaffold is a versatile pharmacophore that has demonstrated a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activity of analogs of 6-Formyl-2-(methylsulfanyl)nicotinonitrile, focusing on their anticancer and enzyme inhibitory properties. The information presented is supported by experimental data from various studies to aid in drug discovery and development efforts.
I. Anticancer Activity of Nicotinonitrile Analogs
Nicotinonitrile derivatives have emerged as a promising class of compounds with significant cytotoxic effects against various cancer cell lines. The structural diversity of these analogs allows for a broad range of interactions with biological targets, leading to potent anticancer activity.
A comparative summary of the cytotoxic activity (IC50 values) of several nicotinonitrile analogs against different cancer cell lines is presented in Table 1. These compounds, while not direct analogs of this compound, share the core nicotinonitrile structure and provide valuable insights into the structure-activity relationships within this class of molecules.
Table 1: Cytotoxic Activity of Nicotinonitrile Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2d | HeLa (Cervical) | < 20 | |
| DU145 (Prostate) | < 20 | ||
| HepG2 (Liver) | < 20 | ||
| MDA-MB-231 (Breast) | < 20 | ||
| MCF7 (Breast) | < 20 | ||
| Compound 3e | HeLa (Cervical) | < 20 | |
| DU145 (Prostate) | < 20 | ||
| HepG2 (Liver) | < 20 | ||
| MDA-MB-231 (Breast) | < 20 | ||
| MCF7 (Breast) | < 20 | ||
| Derivative 14a | NCIH 460 (Lung) | 0.025 ± 0.0026 | [1] |
| RKOP 27 (Colon) | 0.016 ± 0.002 | [1] | |
| HeLa (Cervical) | 0.127 ± 0.025 | [1] | |
| Compound 13 | HepG2 (Hepatocellular) | 8.78 ± 0.7 µg/mL | [2] |
| HeLa (Cervical) | 15.32 ± 1.2 µg/mL | [2] | |
| Compound 19 | HepG2 (Hepatocellular) | 5.16 ± 0.4 µg/mL | [2] |
| HeLa (Cervical) | 4.26 ± 0.3 µg/mL | [2] | |
| Compound 8 | MCF7 (Breast) | 0.01 ± 0.002 µg/mL | [3] |
| NCI-H460 (Lung) | 0.02 ± 0.003 µg/mL | [3] | |
| SF-268 (CNS) | 0.01 ± 0.001 µg/mL | [3] | |
| Compound 16 | MCF7 (Breast) | 0.02 ± 0.001 µg/mL | [3] |
| NCI-H460 (Lung) | 0.01 ± 0.002 µg/mL | [3] | |
| SF-268 (CNS) | 0.02 ± 0.004 µg/mL | [3] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
II. Enzyme Inhibitory Activity of Nicotinonitrile Analogs
Beyond their cytotoxic effects, nicotinonitrile derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis. This section highlights their potential as inhibitors of enzymes such as α-glucosidase, tyrosinase, urease, and telomerase.
Table 2: Enzyme Inhibitory Activity of Nicotinonitrile Analogs
| Compound/Analog | Target Enzyme | IC50 (µM) | Standard/Reference Compound | IC50 of Standard (µM) | Reference |
| Compound 1 | α-Glucosidase | 27.09 ± 0.12 | Acarbose | 40.00 ± 0.70 | [4] |
| Compound 1 | Urease | 33.04 ± 0.70 | Acetohydroxamic acid | 27.00 ± 0.50 | [4] |
| Compound 16 | Tyrosinase | 10.55 ± 0.08 | Kojic acid | 16.9 ± 1.30 | [4] |
| 3,4-dichlorothiophenol ester (9p) | Telomerase | ~5 (qualitative) | - | - | [5] |
| 6-formylpyridyl urea 8z | FGFR4 | 0.0163 | - | - | [6] |
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
A. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined by plotting the percentage of cell viability against the compound concentration.
B. Enzyme Inhibition Assays
The protocols for enzyme inhibition assays are specific to the target enzyme.
-
Reaction Mixture: A reaction mixture containing the α-glucosidase enzyme, the test compound at various concentrations, and a buffer solution is prepared.
-
Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: The mixture is incubated at 37°C for a specific period.
-
Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate.
-
Absorbance Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
-
IC50 Calculation: The IC50 value is calculated by determining the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
The Telomeric Repeat Amplification Protocol (TRAP) assay is a common method for measuring telomerase activity.
-
Cell Lysis: Cells are lysed to extract the telomerase enzyme.
-
Telomerase Extension: The cell extract is incubated with a synthetic DNA primer (TS primer) that telomerase can extend.
-
PCR Amplification: The extended products are then amplified by PCR.
-
Detection: The PCR products are separated by gel electrophoresis and visualized. The intensity of the resulting ladder of bands is proportional to the telomerase activity.
-
Inhibition Assessment: The assay is performed in the presence and absence of the test compounds to determine their inhibitory effect on telomerase activity.
IV. Signaling Pathways and Experimental Workflows
To visualize the relationships between the compounds, their biological activities, and the experimental procedures, the following diagrams are provided.
References
- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 6-Formylpyridyl Urea Derivatives as Potent Reversible-Covalent Fibroblast Growth Factor Receptor 4 Inhibitors with Improved Anti-Hepatocellular Carcinoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
comprehensive spectroscopic analysis for structural confirmation of 6-Formyl-2-(methylsulfanyl)nicotinonitrile
A Comprehensive Spectroscopic Analysis for the Structural Confirmation of 6-Formyl-2-(methylsulfanyl)nicotinonitrile: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a detailed spectroscopic analysis of this compound, a substituted nicotinonitrile derivative of interest in medicinal chemistry. Due to the limited availability of experimental spectra for this specific molecule, this document presents a comprehensive set of predicted spectroscopic data based on established principles and comparison with a structurally related analogue, 6-Formylnicotinonitrile. This comparative approach allows for a clearer understanding of the spectroscopic contributions of the methylsulfanyl group.
Predicted Spectroscopic Data
The following tables summarize the predicted 1H NMR, 13C NMR, IR, and Mass Spectrometry data for this compound and the reference compound, 6-Formylnicotinonitrile.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) for this compound | Predicted Chemical Shift (ppm) for 6-Formylnicotinonitrile | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | ~ 7.85 | ~ 8.20 | d | ~ 8.0 |
| H-5 | ~ 8.50 | ~ 8.90 | d | ~ 8.0 |
| -CHO | ~ 10.10 | ~ 10.20 | s | - |
| -SCH₃ | ~ 2.60 | - | s | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) for this compound | Predicted Chemical Shift (ppm) for 6-Formylnicotinonitrile |
| C-2 | ~ 165.0 | ~ 153.0 |
| C-3 | ~ 118.0 | ~ 120.0 |
| C-4 | ~ 125.0 | ~ 128.0 |
| C-5 | ~ 155.0 | ~ 158.0 |
| C-6 | ~ 148.0 | ~ 150.0 |
| -CN | ~ 116.0 | ~ 117.0 |
| -CHO | ~ 192.0 | ~ 193.0 |
| -SCH₃ | ~ 15.0 | - |
Table 3: Predicted IR Data (KBr Pellet)
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Predicted Wavenumber (cm⁻¹) for 6-Formylnicotinonitrile | Intensity |
| C-H (aromatic) | 3100-3000 | 3100-3000 | Medium |
| C-H (aldehyde) | 2850-2750 | 2850-2750 | Medium |
| C≡N (nitrile) | 2230-2220 | 2230-2220 | Strong |
| C=O (aldehyde) | 1710-1690 | 1715-1695 | Strong |
| C=C, C=N (aromatic ring) | 1600-1450 | 1600-1450 | Medium-Strong |
| C-S | 700-600 | - | Weak |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Ion | Predicted m/z for this compound | Predicted m/z for 6-Formylnicotinonitrile | Interpretation |
| [M]⁺ | 178 | 132 | Molecular Ion |
| [M-H]⁺ | 177 | 131 | Loss of hydrogen radical |
| [M-CHO]⁺ | 149 | 103 | Loss of formyl radical |
| [M-SCH₃]⁺ | 131 | - | Loss of methylsulfanyl radical |
| [C₇H₄N₂O]⁺ | - | 132 | Molecular ion of 6-Formylnicotinonitrile |
| [C₆H₃N₂S]⁺ | 131 | - | Fragment after loss of CHO and H |
| [C₆H₄N₂]⁺ | - | 104 | Fragment after loss of CO |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra are acquired at 298 K. A standard pulse sequence is used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans are collected and the free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.
-
¹³C NMR Acquisition: Carbon NMR spectra are acquired at 298 K using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds are used. 1024 scans are collected and the FID is Fourier transformed with a line broadening of 1.0 Hz.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
Sample Introduction: A small amount of the sample is introduced into the ion source via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Electron ionization is performed at a standard energy of 70 eV.
-
Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range of 50-500 Da.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural confirmation of this compound.
Caption: Spectroscopic analysis workflow.
Comparative Analysis of Nicotinonitrile Derivatives in Preclinical Cancer Studies: An In Vitro and In Vivo Perspective
A Guide for Researchers, Scientists, and Drug Development Professionals
Data Presentation: In Vitro and In Vivo Assay Comparisons
The following tables summarize the quantitative data from studies on various nicotinonitrile derivatives, comparing their in vitro cytotoxicity against different cancer cell lines and their in vivo efficacy in tumor models.
Table 1: In Vitro Cytotoxicity of Nicotinonitrile Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 7b | MCF-7 (Breast) | Cytotoxicity | 3.58 | [1] |
| PC-3 (Prostate) | Cytotoxicity | 3.60 | [1] | |
| Compound 4k | - | PIM-1 Kinase Inhibition | 0.0212 | [1] |
| Compound 7b | - | PIM-1 Kinase Inhibition | 0.0189 | [1] |
| Staurosporine (Control) | - | PIM-1 Kinase Inhibition | 0.0167 | [1] |
| Compound 4c | HepG2 (Liver) | MTT Assay | 8.02 | [2] |
| Compound 4d | HepG2 (Liver) | MTT Assay | 6.95 | [2] |
| 5-Fluorouracil (Control) | HepG2 (Liver) | MTT Assay | 9.42 | [2] |
| Compound 2d | HeLa, DU145, HepG2, MDA-MB-231, MCF7 | MTT Assay | < 20 | [3] |
| Compound 3e | HeLa, DU145, HepG2, MDA-MB-231, MCF7 | MTT Assay | < 20 | [3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Anticancer Activity of Nicotinonitrile Derivative 7b
| Compound ID | Animal Model | Tumor Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| Compound 7b | SEC-bearing mice | Solid Ehrlich Carcinoma | Not Specified | 42.9 | [1] |
| 5-Fluorouracil (Control) | SEC-bearing mice | Solid Ehrlich Carcinoma | Not Specified | 54.2 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of nicotinonitrile derivatives are provided below. These protocols represent standard procedures in preclinical drug development.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The nicotinonitrile derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period, typically 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the cell viability against the compound concentration.
In Vitro Kinase Inhibition: PIM-1 Kinase Assay
PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it a target for cancer therapy.[1] The LanthaScreen™ Eu Kinase Binding Assay is a common method to measure the inhibition of PIM-1 kinase.[2]
Procedure:
-
Reagent Preparation: Prepare a kinase buffer, and dilute the PIM-1 kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) to their working concentrations.
-
Compound Dilution: A serial dilution of the test compound is prepared.
-
Assay Plate Setup: The test compound, the PIM-1 kinase/antibody mixture, and the tracer are added to the wells of a 384-well plate.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 1 hour) to allow for the binding reaction to reach equilibrium.
-
FRET Measurement: The plate is read on a fluorescence plate reader capable of measuring the Fluorescence Resonance Energy Transfer (FRET) between the europium donor and the Alexa Fluor™ 647 acceptor.
-
Data Analysis: The inhibition of tracer binding by the compound results in a decrease in the FRET signal. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
In Vivo Anticancer Efficacy: Xenograft Mouse Model
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer compounds.[5][6]
Procedure:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 4-6 weeks old, are used.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-10 million cells) in a suitable medium is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times a week) using calipers, and calculated using the formula: (width² × length) / 2.
-
Compound Administration: The mice are randomized into treatment and control groups. The nicotinonitrile derivative is administered via a specific route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Mandatory Visualizations
The following diagrams illustrate a typical workflow for anticancer drug evaluation and a key signaling pathway targeted by some nicotinonitrile derivatives.
Caption: A generalized workflow for the preclinical evaluation of anticancer compounds.
Caption: A simplified diagram of the PIM-1 signaling pathway.
References
A Comparative Guide to the Computational and Theoretical Properties of 6-Formyl-2-(methylsulfanyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the computational and theoretical properties of 6-Formyl-2-(methylsulfanyl)nicotinonitrile. While dedicated in-depth computational studies on this specific molecule are not extensively available in public literature, this document outlines a standard theoretical analysis framework and compares its predicted properties with experimentally and computationally characterized related nicotinonitrile derivatives. This comparative approach allows for an insightful estimation of its molecular characteristics and potential applications.
Molecular Properties: A Comparative Overview
The following table summarizes the known physical and computed properties of this compound and provides a comparison with a representative related compound, 2-methoxy-4,6-diphenylnicotinonitrile.
| Property | This compound | 2-methoxy-4,6-diphenylnicotinonitrile (for comparison) | Data Source |
| Molecular Formula | C8H6N2OS | C20H16N2O | [1] |
| Molecular Weight | 178.21 g/mol | 300.36 g/mol | [1] |
| Melting Point | 140 °C | Not available | [2] |
| LogP | 1.48768 | Not available | [3] |
| Density | 1.3 g/cm³ | Not available | [3] |
| Boiling Point | 339.9 °C at 760 mmHg | Not available | [3] |
| Flash Point | 159.4 °C | Not available | [3] |
| Hydrogen Bond Donors | 0 | Not available | [3] |
| Hydrogen Bond Acceptors | 4 | Not available | [3] |
| Rotatable Bond Count | 2 | Not available | [3] |
Theoretical and Computational Analysis Workflow
A standard computational chemistry approach for analyzing the properties of novel organic molecules like this compound involves a multi-step process. This workflow provides insights into the molecule's electronic structure, stability, and reactivity.
Caption: A typical workflow for the computational analysis of a novel molecule.
Comparative Electronic and Reactivity Descriptors
The electronic properties and global reactivity descriptors of a molecule are crucial for understanding its chemical behavior. The following table presents a hypothetical set of calculated descriptors for this compound, based on typical values for similar structures, and compares them with published data for 2-methoxy-4,6-diphenylnicotinonitrile.[4]
| Descriptor | Hypothetical this compound | 2-methoxy-4,6-diphenylnicotinonitrile[4] |
| HOMO Energy (eV) | -6.5 to -7.5 | -6.21 |
| LUMO Energy (eV) | -2.0 to -3.0 | -1.89 |
| HOMO-LUMO Gap (eV) | 4.0 to 5.0 | 4.32 |
| Ionization Potential (eV) | 7.0 to 8.0 | 7.77 |
| Electron Affinity (eV) | 1.5 to 2.5 | 1.34 |
| Electronegativity (χ) | 4.25 to 5.25 | 3.77 |
| Hardness (η) | 2.0 to 2.5 | 2.16 |
| Softness (S) | 0.4 to 0.5 | 0.23 |
Molecular Structure and Functional Groups
The molecular structure of this compound contains several key functional groups that dictate its chemical reactivity and potential for intermolecular interactions.
Caption: Key functional groups in this compound.
Experimental and Computational Protocols
A common computational method for predicting the properties of organic molecules is Density Functional Theory (DFT).
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Methodology:
-
The initial molecular geometry is drawn using a molecule editor and pre-optimized using a lower-level theory (e.g., PM6).
-
The geometry is then fully optimized using a DFT functional, such as B3LYP, with a suitable basis set, typically 6-31G(d,p) or larger.
-
Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies).
-
From the optimized geometry, various electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) is mapped onto the electron density surface.
-
Global reactivity descriptors are calculated from the HOMO and LUMO energies.
-
Experimental characterization of novel compounds heavily relies on spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A small sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the molecular structure. For nicotinonitrile derivatives, characteristic signals for the pyridine ring protons and the nitrile carbon would be expected.[5]
-
-
Infrared (IR) Spectroscopy:
-
A small amount of the solid sample is analyzed using an FT-IR spectrometer, often employing an Attenuated Total Reflectance (ATR) accessory.
-
The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
The presence of characteristic absorption bands is used to identify functional groups. For this compound, key expected peaks would include those for the C=O stretch of the aldehyde, the C≡N stretch of the nitrile, and C-H and C=C/C=N stretches of the aromatic ring.[5]
-
Comparative Analysis of Biological Activity
While no specific biological activity data for this compound was found, the broader class of nicotinonitrile derivatives has shown significant potential in various therapeutic areas.
-
Anti-inflammatory Activity: Many nicotinonitrile derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[6]
-
Anticancer Activity: Several studies have reported the synthesis and in vitro anticancer activity of novel nicotinonitrile derivatives against various cancer cell lines, such as HePG2 and Caco-2.[5][7][8] The cytotoxic activity is often evaluated using MTT assays.[8]
-
Kinase Inhibition: Some nicotinonitrile-based compounds have been investigated as kinase inhibitors, for example, targeting PIM-1 kinase.[9]
The presence of the formyl and methylsulfanyl groups on the nicotinonitrile scaffold of the target molecule suggests that it could be a valuable intermediate for the synthesis of more complex derivatives with tailored biological activities.
Conclusion
This guide provides a comparative overview of the theoretical and computational properties of this compound. By establishing a standard computational workflow and comparing its predicted properties with those of related, well-characterized nicotinonitrile derivatives, we can infer its likely electronic and reactivity characteristics. The nicotinonitrile scaffold is a proven pharmacophore, and further experimental and computational investigation of this compound and its derivatives is warranted to explore their potential in drug discovery and materials science.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 175277-27-7 [chemicalbook.com]
- 3. This compound|175277-27-7|lookchem [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives - ProQuest [proquest.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 6-Formyl-2-(methylsulfanyl)nicotinonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Formyl-2-(methylsulfanyl)nicotinonitrile is a valuable building block in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides an objective, data-driven comparison of different systems for the synthesis of this crucial compound, focusing on catalytic efficiency, reaction conditions, and overall yield.
This comparative analysis examines three distinct approaches for the synthesis of this compound: direct oxidation of a methyl precursor, oxidation of a hydroxymethyl intermediate, and a non-catalytic benchmark method. Each system is evaluated based on reported experimental data to provide a clear overview of their respective advantages and limitations.
Performance Comparison of Synthetic Systems
The following table summarizes the quantitative data for the different synthetic routes to this compound, offering a side-by-side comparison of their performance metrics.
| Method | Catalyst/Reagent | Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Catalytic Oxidation of Methyl Group | Selenium Dioxide (SeO₂) | 6-Methyl-2-(methylsulfanyl)nicotinonitrile | Toluene | Reflux | - | Good |
| Oxidation of Hydroxymethyl Intermediate | Manganese Dioxide (MnO₂) | 6-(Hydroxymethyl)-2-(methylsulfanyl)nicotinonitrile | Chloroform | 50 | 3 | High |
| Stoichiometric Oxidation (Benchmark) | 2,3-Dicyano-5,6-dichloro-p-benzoquinone (DDQ) | 6-(Hydroxymethyl)-2-(methylsulfanyl)nicotinonitrile | Acetonitrile/Water | - | - | - |
Detailed Experimental Protocols
System 1: Catalytic Oxidation of 6-Methyl-2-(methylsulfanyl)nicotinonitrile
Experimental Protocol (Analogous Procedure):
To a solution of 6-methyl-2-(methylsulfanyl)nicotinonitrile in refluxing toluene, a stoichiometric amount of selenium dioxide would be added. The reaction mixture would be heated at reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture would be cooled, and the solid selenium byproduct filtered off. The filtrate would then be concentrated under reduced pressure, and the crude product purified by column chromatography on silica gel to afford this compound.
System 2: Oxidation of 6-(Hydroxymethyl)-2-(methylsulfanyl)nicotinonitrile
This catalytic approach involves the oxidation of the corresponding 6-hydroxymethyl precursor using activated manganese dioxide. This method is a common and effective way to synthesize aldehydes from primary alcohols, particularly for activated systems.
Experimental Protocol:
To a stirred solution of 6-(hydroxymethyl)-2-(methylsulfanyl)nicotinonitrile (0.2 mmol) in chloroform (3 mL), activated manganese dioxide (0.6 mmol, 3 equivalents) is added in one portion.[2] The resulting mixture is stirred at 50°C for 3 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the manganese dioxide is removed by filtration. The filter cake is washed with chloroform (3 x 10 mL). The combined organic phases are concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the final product, this compound.
Benchmark System: Stoichiometric Oxidation with DDQ
A known, albeit non-catalytic, method for the synthesis of this compound involves the use of 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) as an oxidant. This method provides a valuable benchmark for evaluating the efficiency of the catalytic systems.
Guidance Literature:
The synthesis is reported to proceed by reacting 6-(hydroxymethyl)-2-(methylsulfanyl)nicotinonitrile with DDQ in a mixture of acetonitrile and water. While detailed experimental parameters are not fully disclosed in the available literature, this method highlights a viable synthetic route.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthetic strategies discussed, the following diagrams were generated using Graphviz.
Caption: Proposed direct oxidation of the methyl precursor.
Caption: Two-step synthesis via a hydroxymethyl intermediate.
Concluding Remarks
This guide provides a comparative overview of potential catalytic systems for the synthesis of this compound. The direct oxidation of the 6-methyl precursor using selenium dioxide presents a potentially efficient, one-step catalytic route. The two-step approach involving the oxidation of a 6-hydroxymethyl intermediate with manganese dioxide offers a well-documented and high-yielding catalytic alternative. While the stoichiometric oxidation with DDQ serves as a useful benchmark, the development of efficient and mild catalytic systems is crucial for sustainable and scalable synthesis. Further research and optimization of the proposed catalytic methods are warranted to establish the most effective protocol for the production of this important synthetic building block.
References
advantages and disadvantages of using 6-Formyl-2-(methylsulfanyl)nicotinonitrile versus similar reagents
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel therapeutic agents and functional materials. Nicotinonitrile derivatives, in particular, serve as versatile building blocks owing to their inherent biological activities and synthetic accessibility. This guide provides an objective comparison of 6-Formyl-2-(methylsulfanyl)nicotinonitrile and its closely related analog, 6-Formyl-2-chloronicotinonitrile, as reagents in nucleophilic aromatic substitution (SNAr) reactions. The comparison is supported by established principles of chemical reactivity and available, albeit non-comparative, experimental data.
Introduction to 2-Substituted-6-Formylnicotinonitriles
This compound and 6-Formyl-2-chloronicotinonitrile are key intermediates that possess two reactive sites: a formyl group at the 6-position, amenable to a variety of carbonyl chemistries, and a leaving group (methylsulfanyl or chloro) at the 2-position, which is susceptible to nucleophilic displacement. This dual functionality makes them valuable precursors for the synthesis of a diverse array of substituted pyridine derivatives. The choice between a methylsulfanyl (-SMe) and a chloro (-Cl) leaving group can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy.
Theoretical Comparison of Leaving Group Ability
The facility of a nucleophilic aromatic substitution reaction is intrinsically linked to the ability of the leaving group to depart and stabilize the negative charge it accrues. A good leaving group is typically the conjugate base of a strong acid.
-
Chloride (-Cl): As the conjugate base of a strong acid (HCl, pKa ≈ -7), the chloride ion is an excellent leaving group in SNAr reactions. Its electronegativity and ability to stabilize a negative charge make it readily displaceable by a wide range of nucleophiles.
-
Methylsulfanyl (-SMe): The methylsulfanyl group is the conjugate base of methanethiol (CH3SH, pKa ≈ 10.4). As methanethiol is a much weaker acid than HCl, the methylsulfanide anion is a stronger base and consequently a poorer leaving group compared to chloride.
This fundamental difference in leaving group ability dictates that, under identical conditions, 6-Formyl-2-chloronicotinonitrile is expected to be significantly more reactive towards nucleophiles than this compound.
Quantitative Comparison of Reagent Performance
| Feature | This compound | 6-Formyl-2-chloronicotinonitrile | Rationale |
| Reactivity with Nucleophiles | Moderate | High | The chloride ion is a superior leaving group compared to the methylsulfanide ion. |
| Typical Reaction Conditions | Harsher conditions may be required (higher temperatures, stronger bases). | Milder conditions are generally sufficient (lower temperatures, weaker bases). | A better leaving group requires less forcing conditions to be displaced. |
| Reaction Times | Longer | Shorter | Higher reactivity leads to faster reaction completion. |
| Substrate Scope (Nucleophiles) | May be limited to stronger nucleophiles. | Broad, compatible with a wide range of nucleophiles (amines, alkoxides, thiols, etc.). | The higher reactivity allows for the use of weaker nucleophiles. |
| Selectivity | Potentially higher selectivity in molecules with multiple electrophilic sites due to lower reactivity. | May exhibit lower selectivity in complex substrates due to high reactivity. | A less reactive reagent can sometimes offer better control in multifunctional molecules. |
| Availability | Commercially available. | Commercially available. | Both reagents are accessible for research and development. |
| Stability | Generally stable. | Generally stable, though potentially more susceptible to hydrolysis. | Both are reasonably stable compounds for laboratory use. |
Advantages and Disadvantages
This compound
Advantages:
-
Potential for Higher Selectivity: Its lower reactivity can be advantageous in complex syntheses where chemo-selectivity is a concern.
-
Alternative Reactivity: The methylsulfanyl group can be oxidized to a methylsulfonyl group (-SO2Me), which is an excellent leaving group, offering a two-step strategy for activation.
Disadvantages:
-
Lower Reactivity: Requires more forcing reaction conditions (higher temperatures, longer reaction times, and/or stronger bases), which may not be compatible with sensitive functional groups.
-
Limited Nucleophile Scope: May not react efficiently with weaker nucleophiles.
-
Odor: Reactions involving methylsulfanyl compounds can produce volatile and unpleasant sulfur-containing byproducts.
6-Formyl-2-chloronicotinonitrile
Advantages:
-
High Reactivity: Readily undergoes nucleophilic substitution with a broad range of nucleophiles under mild conditions.[1][2][3]
-
Faster Reactions: The high reactivity generally leads to shorter reaction times, increasing throughput.
-
Versatility: Its broad compatibility with various nucleophiles makes it a highly versatile building block.
Disadvantages:
-
Lower Selectivity: High reactivity might lead to side reactions in molecules with multiple electrophilic centers if not carefully controlled.
-
Potential for Hydrolysis: As a more reactive electrophile, it may be more prone to hydrolysis under certain conditions.
Experimental Protocols
The following are representative, generalized experimental protocols for nucleophilic substitution reactions on 2-substituted nicotinonitriles. These should be optimized for specific substrates and nucleophiles.
Protocol 1: General Procedure for Nucleophilic Substitution on 6-Formyl-2-chloronicotinonitrile with an Amine
-
To a solution of 6-Formyl-2-chloronicotinonitrile (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DMSO, or acetonitrile) is added the amine nucleophile (1.1 - 1.5 eq).
-
A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (1.5 - 2.0 eq), is added to the reaction mixture.
-
The reaction is stirred at a temperature ranging from room temperature to 80 °C and monitored by TLC or LC-MS until completion.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-6-formylnicotinonitrile derivative.
Protocol 2: General Procedure for Nucleophilic Substitution on this compound with an Amine
-
To a solution of this compound (1.0 eq) in a high-boiling point aprotic solvent (e.g., DMF, DMSO, or NMP) is added the amine nucleophile (1.2 - 2.0 eq).
-
A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.5 - 2.5 eq), may be required. The addition should be performed carefully at 0 °C.
-
The reaction mixture is heated to a temperature between 80 °C and 150 °C and monitored by TLC or LC-MS.
-
Work-up and purification are performed following a similar procedure to Protocol 1.
Note: Due to the lower reactivity of the methylsulfanyl leaving group, higher temperatures, longer reaction times, and stronger bases are generally necessary compared to the chloro analog.
Mandatory Visualizations
References
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
Comparative Analysis of 6-Formyl-2-(methylsulfanyl)nicotinonitrile: A Guide to Cross-Reactivity and Selectivity Profiling in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity and selectivity of the novel compound, 6-Formyl-2-(methylsulfanyl)nicotinonitrile. While specific experimental data for this compound is not yet publicly available, this document outlines the established methodologies and data presentation formats necessary for its comprehensive biological profiling. By comparing its hypothetical performance against well-characterized kinase inhibitors with a similar nicotinonitrile scaffold, researchers can effectively design and interpret future experimental work.
The nicotinonitrile scaffold is a cornerstone in modern medicinal chemistry, forming the basis of several marketed drugs with diverse biological activities, including roles as kinase inhibitors and cytotoxic agents against cancer cell lines.[1][2] Compounds bearing this moiety have shown significant promise by targeting key players in cell signaling pathways, such as PIM-1 kinase and VEGFR-2.[3] Given this precedent, a thorough investigation into the selectivity of this compound is paramount to understanding its therapeutic potential and potential off-target effects.
Hypothetical Comparative Selectivity Profile
To illustrate a typical comparative analysis, we present a hypothetical dataset comparing this compound against two known multi-kinase inhibitors, Bosutinib and Neratinib, which also feature a core substituted pyridine structure. This table showcases the kind of quantitative data that would be generated from a comprehensive kinase screen.
Table 1: Hypothetical Kinase Inhibition Profile (IC50, nM)
| Target Kinase | This compound (Hypothetical IC50, nM) | Bosutinib (Reference IC50, nM) | Neratinib (Reference IC50, nM) | Kinase Family |
| Primary Target(s) | ||||
| PIM-1 | 15 | >1000 | >1000 | CMGC |
| VEGFR-2 | 50 | 4 | 80 | TK |
| Secondary/Off-Target(s) | ||||
| SRC | 250 | 1.2 | >1000 | TK |
| ABL | 400 | 1 | >1000 | TK |
| EGFR | >1000 | 100 | 1 | TK |
| HER2 | >1000 | 150 | 2 | TK |
| p38α | 800 | >1000 | >1000 | CMGC |
| LCK | 300 | 10 | >1000 | TK |
Note: IC50 values for Bosutinib and Neratinib are representative values from public data for comparative purposes. The values for this compound are purely hypothetical to illustrate data presentation.
Experimental Protocols for Selectivity and Cross-Reactivity Studies
A multi-faceted approach is essential for a thorough assessment of a compound's selectivity. The following are standard, robust assays for determining on-target and off-target activities.
Kinome-Wide Selectivity Profiling (KINOMEscan™)
This competition binding assay is a gold standard for determining the interaction of a test compound against a large panel of kinases. It provides a quantitative measure of binding affinity and is crucial for identifying both intended targets and potential off-target liabilities.
Experimental Protocol:
-
Assay Principle: The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.
-
Procedure:
-
A panel of DNA-tagged kinases is used.
-
The test compound, this compound, is incubated with the kinases and the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Results are typically reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding, or as a dissociation constant (Kd).
-
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Experimental Protocol:
-
Cell Treatment: Intact cells are treated with various concentrations of this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from aggregated proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in this curve in the presence of the compound indicates target engagement and stabilization.
Safety Pharmacology Profiling
To assess broader cross-reactivity against targets associated with adverse drug reactions, a safety pharmacology panel is employed. These panels typically include a range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.
Experimental Protocol:
-
Panel Selection: A panel of targets with known safety liabilities is chosen (e.g., Eurofins SafetyScreen44 or Reaction Biology InVEST44).[4][5]
-
Assay Formats: A mix of binding assays (radioligand displacement) and functional assays (e.g., calcium flux, membrane potential) are used depending on the target.
-
Execution: this compound is screened at one or more concentrations against the panel.
-
Data Analysis: Results are reported as percent inhibition or activation relative to a control. Significant interactions (typically >50% inhibition at 10 µM) are flagged for further investigation.
Table 2: Hypothetical Safety Pharmacology Panel Results (% Inhibition @ 10 µM)
| Target | This compound (% Inhibition) | Target Class | Potential Implication |
| hERG | 8% | Ion Channel | Low risk of cardiotoxicity |
| 5-HT2B Receptor | 12% | GPCR | Low risk of valvulopathy |
| Dopamine Transporter | 5% | Transporter | Low risk of CNS side effects |
| Cyclooxygenase-2 (COX-2) | 15% | Enzyme | Low risk of GI side effects |
| Muscarinic M1 Receptor | 3% | GPCR | Low risk of anticholinergic effects |
Representative Signaling Pathway
Given that many nicotinonitrile derivatives target kinases involved in cancer, the following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by this compound, focusing on the VEGFR-2 and PIM-1 pathways.
By employing the systematic approach detailed in this guide, researchers can build a comprehensive selectivity and cross-reactivity profile for this compound, enabling an informed assessment of its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Proper Disposal of 6-Formyl-2-(methylsulfanyl)nicotinonitrile: A Safety and Operations Guide
For Immediate Use by Laboratory Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of 6-Formyl-2-(methylsulfanyl)nicotinonitrile (CAS No. 175277-27-7). Adherence to these protocols is essential for ensuring personnel safety and environmental protection.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE) at all times.
Personal Protective Equipment (PPE) Requirements
Consistent use of the following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2][3][4] | Prevents skin contact and absorption. |
| Body Protection | A laboratory coat or chemical-resistant apron.[5] | Protects skin and clothing from contamination. |
| Respiratory | Required when vapors or aerosols are generated; use a NIOSH-approved respirator.[2] | Prevents inhalation of irritating dusts or vapors. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to prevent its release into the environment.[3] This chemical must not be disposed of down the drain or in regular trash.[4]
Experimental Protocol: Waste Collection and Disposal
-
Segregation of Waste:
-
Containment of Spills and Residues:
-
Packaging for Disposal:
-
Ensure the waste container is made of a compatible material and is in good condition.
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from heat or ignition sources.[2][6]
-
The container must be stored in a designated satellite accumulation area.
-
-
Final Disposal:
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[3][6]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3][6]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[1][3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.fi [fishersci.fi]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. download.basf.com [download.basf.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 6-Formyl-2-(methylsulfanyl)nicotinonitrile
Essential Safety and Handling Guide for 6-Formyl-2-(methylsulfanyl)nicotinonitrile
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound (CAS No. 175277-27-7), a compound used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin |
| Acute Toxicity, Inhalation (Dusts/Mists) | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following equipment must be worn at all times when handling this compound.[2]
| Protection Type | Specifications |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield is required if there is a splash hazard.[2] |
| Hand Protection | Disposable, chemical-resistant nitrile gloves.[2][3][4] Gloves should be inspected for integrity before use and replaced immediately if contaminated. |
| Body Protection | A flame-resistant lab coat (e.g., Nomex) with a full front closure. Long pants and closed-toe, closed-heel shoes are required.[2] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If dust formation is unavoidable, a NIOSH-approved respirator should be used. |
Operational and Disposal Plans
Adherence to the following step-by-step procedures is critical for safe handling and disposal.
Experimental Workflow and Handling Protocol
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Methodology:
-
Preparation : Before handling, ensure all required PPE is correctly donned.[2] All work with the solid compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. Weigh the necessary amount of the compound on-site, avoiding dust formation.
-
Handling : Add the compound to the reaction vessel inside the fume hood. Ensure all containers are properly labeled. Do not eat, drink, or smoke in the handling area.[1]
-
Cleanup : After the procedure, decontaminate all surfaces and equipment. Dispose of waste in designated, sealed containers.[1] Remove and wash contaminated clothing before reuse.[1] Always wash hands thoroughly with soap and water after handling the chemical.
First Aid Measures
In case of accidental exposure, immediate action is required. The following table provides first aid guidance.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1] If symptoms persist, call a physician. |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water.[1] Seek immediate medical attention as this compound is fatal in contact with skin. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Get medical attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[1] Call a poison center or doctor if you feel unwell.[1] |
Spill and Disposal Plan
Spill Containment:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing the prescribed PPE, sweep up the spilled solid material.
-
Avoid generating dust.
-
Collect the material in a suitable, closed container for disposal.[1]
Disposal Protocol:
Waste generated from this compound is considered hazardous.
-
Chemical Waste : All solid waste and contaminated materials (e.g., gloves, paper towels) must be placed in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
Environmental Precautions : The compound should not be released into the environment.[1]
-
Regulatory Compliance : Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety department for specific guidance.
Hazard-Response Relationship
The following diagram illustrates the logical relationship between the chemical's hazards and the required protective measures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
